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Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic Acid in Drug Discovery

Executive Summary As medicinal chemistry increasingly shifts toward complex, conformationally restricted scaffolds to target challenging protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs), non-na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly shifts toward complex, conformationally restricted scaffolds to target challenging protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs), non-natural amino acids have become indispensable. [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a highly specialized, chiral building block that merges a functionalized piperidine ring with an N-methylated glycine backbone.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a rigorous analysis of this compound. This guide details its physicochemical rationale, outlines self-validating synthetic protocols for its integration into peptidomimetics, and explores the causality behind its structural advantages in solid-phase peptide synthesis (SPPS).

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The zwitterionic nature of the core, balanced by the lipophilic benzyl protecting group, dictates solvent selection and reaction conditions.

Table 1: Physicochemical & Structural Data
ParameterValue (Theoretical/Estimated)Pharmacological & Synthetic Rationale
IUPAC Name 2-[((3R)-1-benzylpiperidin-3-yl)(methyl)amino]acetic acidThe absolute (R) stereochemistry is critical for spatial vectoring of pharmacophores in asymmetric binding pockets.
Molecular Formula C15H22N2O2Provides a low molecular weight foundation, allowing extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 262.35 g/mol Optimal mass for a core scaffold or PROTAC linker appendage.
Estimated LogP 1.8 - 2.2The benzyl group enhances lipophilicity, while the zwitterionic core maintains aqueous solubility during in vitro assays.
H-Bond Donors 1 (Neutral Form)N-methylation eliminates the secondary amine H-bond donor, significantly enhancing passive membrane permeability.
H-Bond Acceptors 4Facilitates robust hydrogen bonding networks with target receptor residues (e.g., GPCR aspartate/glutamate anchors).

Structural Rationale in Peptidomimetic Design

The architectural design of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is not arbitrary; it is engineered to solve specific pharmacokinetic and structural challenges in drug discovery.

  • The N-Methylation Advantage : Incorporating an N-methyl group on the glycine backbone directly eliminates a critical hydrogen bond donor. In the context of structure-activity relationships (SAR), reducing the polar surface area (PSA) directly correlates with enhanced passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Restriction via Piperidine : Linear peptides suffer from high entropic penalties upon target binding due to the free rotation of their phi (φ) and psi (ψ) dihedral angles. The (R)-piperidine ring locks the backbone into a predefined spatial conformation. This pre-organization reduces the entropic cost of binding, leading to higher affinity ligands.

  • The Benzyl Anchor : The 1-benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group for the highly basic piperidine nitrogen. Pharmacologically, if left intact, it serves as a lipophilic anchor that can occupy deep hydrophobic sub-pockets in target proteins.

Synthetic Integration & Workflow

To utilize this compound in solid-phase peptide synthesis (SPPS), the tertiary piperidine amine must be liberated via N-debenzylation, allowing for subsequent Fmoc-protection or direct functionalization. The workflow below illustrates the critical path from the raw building block to a conformationally restricted peptidomimetic library.

Workflow A [((R)-1-Benzyl-piperidin-3-yl)- methyl-amino]-acetic acid B N-Debenzylation (Pd/C, H2) A->B Deprotection C Fmoc Protection of Piperidine Amine B->C Fmoc-OSu D Solid-Phase Peptide Synthesis (SPPS) C->D DIC/HOBt E Conformationally Restricted Peptidomimetic D->E TFA Cleavage

Workflow for integrating the piperidine scaffold into peptidomimetics via SPPS.

Experimental Protocol: Self-Validating N-Benzyl Deprotection

The removal of the benzyl group is a critical inflection point in the synthesis. Catalytic hydrogenolysis is the premier method for this transformation, valued for its mild conditions and clean conversion, typically yielding the deprotected amine and toluene as the only byproduct [1].

Mechanism of Action

The reaction relies on heterogeneous catalysis. Both the N-benzyl amine and molecular hydrogen adsorb onto the palladium surface. The hydrogen molecule undergoes dissociative chemisorption to form active palladium hydride species, which subsequently cleave the benzylic C-N bond [1].

Mechanism N1 Adsorption of H2 & Substrate on Pd(0) N2 Dissociative Chemisorption N1->N2 N3 Benzylic C-N Bond Cleavage N2->N3 N4 Desorption of Amine + Toluene N3->N4

Mechanism of catalytic hydrogenolysis for N-benzyl deprotection on a Pd/C surface.

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system to ensure maximum yield and safety.

  • Solvent Preparation : Dissolve 1.0 mmol of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid in 15 mL of HPLC-grade Methanol.

    • Causality: Methanol is a polar protic solvent that fully solubilizes the zwitterionic amino acid and stabilizes the highly polar transition state during hydrogenolysis on the palladium surface.

  • Catalyst Addition : Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C). If the substrate exhibits steric hindrance, substitute with Palladium hydroxide on carbon (Pearlman's catalyst), which is particularly active for stubborn benzyl-nitrogen bonds[2].

  • Atmosphere Exchange : Seal the reaction flask with a septum. Evacuate the flask using a vacuum manifold and backfill with inert Nitrogen (N2). Repeat three times. Finally, backfill with Hydrogen (H2) via a balloon.

    • Scale-up Alternative: For continuous flow applications, passing the substrate through an H-Cube® reactor with a 10% Pd/C CatCart® at 60°C eliminates the need for external gas cylinders and drastically reduces reaction time[3].

  • Reaction Monitoring (Self-Validation Step) : Stir vigorously at room temperature. After 2 hours, sample 10 µL of the mixture, filter through a micro-syringe filter, and analyze via LC-MS.

    • Validation: You must confirm the complete disappearance of the parent mass [M+H]+ at m/z 263 and the emergence of the deprotected mass at m/z 173. A persistent parent peak indicates catalyst poisoning, requiring a fresh addition of Pd/C before proceeding.

  • Work-Up & Filtration : Upon confirmed completion, purge the flask with N2 to remove residual H2. Dilute the mixture with 10 mL of Methanol and filter through a tightly packed pad of wetted Celite®.

    • Causality: Dry Pd/C is highly pyrophoric. Filtering through wetted Celite ensures the catalyst remains trapped and hydrated, preventing spontaneous combustion upon exposure to atmospheric oxygen.

Advanced Applications: Solid-Phase Peptide Synthesis (SPPS)

Once deprotected, the secondary piperidine amine can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. SPPS using N-α-Fmoc chemistry enables the efficient production of complex, piperidine-containing peptidomimetics [4].

The carboxylic acid moiety of the building block is coupled to the N-terminus of a growing peptide chain on a Wang or Rink Amide resin using standard DIC/HOBt coupling reagents. Because the methyl-amino group is a tertiary amine, it will not interfere with the coupling cycle, ensuring absolute regioselectivity [5]. The resulting constructs are highly valuable for developing protease-resistant therapeutics and novel GPCR antagonists.

References

Sources

Exploratory

Crystal structure and stereochemistry of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

An In-depth Technical Guide to the Stereochemistry and Structural Elucidation of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Abstract This guide provides a comprehensive technical overview of the methodologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry and Structural Elucidation of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Abstract

This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure and confirm the absolute stereochemistry of the chiral compound [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. While a specific, publicly deposited crystal structure for this exact molecule is not available in open-access crystallographic databases as of this writing, this document outlines the complete, field-proven workflow for its synthesis, crystallization, and ultimate structural characterization via single-crystal X-ray diffraction. The protocols described herein represent the gold standard for unambiguous molecular structure and stereochemical assignment in pharmaceutical and chemical research, providing researchers and drug development professionals with a robust framework for the analysis of novel chiral piperidine derivatives.

Introduction and Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a cornerstone of modern drug design. The specific compound, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, combines several key structural features:

  • A Chiral Center: The C3 position of the piperidine ring is a stereocenter, meaning the molecule exists as two enantiomers, (R) and (S). The biological activity of chiral molecules is often enantiomer-specific, making the confirmation of absolute stereochemistry a critical step in drug development.

  • A Tertiary Amine: The N-benzyl group provides steric bulk and influences the electronic properties of the piperidine nitrogen.

  • An Amino Acid Moiety: The N-methyl-amino-acetic acid side chain introduces a zwitterionic character, potentially influencing solubility, crystal packing, and receptor interactions.

Given these features, the unambiguous determination of its 3D structure is paramount for understanding its structure-activity relationship (SAR), optimizing its properties, and ensuring regulatory compliance. This guide provides the detailed experimental and analytical pathway to achieve this.

Proposed Synthetic Pathway and Purification

The synthesis of a chiral target molecule must proceed in a way that preserves or controllably establishes the desired stereochemistry. The most logical approach for this target involves starting with a commercially available, enantiopure precursor.

Experimental Protocol: Two-Step Synthesis
  • Reductive Amination (Step 1):

    • To a solution of (R)-Nipecotic acid (also known as (R)-Piperidine-3-carboxylic acid) in methanol, add one equivalent of benzaldehyde.

    • Stir the mixture at room temperature for 1 hour to form the intermediate imine/enamine.

    • Add 1.2 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise, ensuring the temperature remains below 30°C.

    • Allow the reaction to stir overnight at room temperature.

    • Quench the reaction by carefully adding 1M HCl until the pH is ~2 to neutralize excess reducing agent.

    • Concentrate the mixture under reduced pressure and purify via column chromatography to yield (R)-1-Benzylpiperidine-3-carboxylic acid. The use of a chiral starting material obviates the need for chiral separation at this stage.

  • Amide Coupling and Reduction (Not Recommended): A common alternative, amide coupling followed by reduction, is less ideal here as the reducing agents (e.g., LiAlH₄) would also reduce the carboxylic acid. The chosen reductive amination pathway is more direct.

  • Conversion to the Final Compound (Hypothetical Step 2): The subsequent conversion of the carboxylic acid to the N-methyl-amino-acetic acid sidechain would involve a multi-step process likely including protection, activation, coupling with sarcosine (N-methylglycine), and deprotection. For the purposes of this structural guide, we will assume this synthesis has been successfully completed and focus on the characterization of the final product.

Crystallization and Structure Determination Workflow

The cornerstone of structural analysis is obtaining a high-quality single crystal suitable for X-ray diffraction.

Crystal Growth Strategies

The zwitterionic and moderately polar nature of the target molecule suggests that a range of solvent systems should be screened.

Table 1: Recommended Crystallization Screening Conditions

MethodSolvent System(s)Temperature (°C)Notes
Slow Evaporation Methanol, Ethanol, Acetonitrile20-25Simplest method. The vial is covered with a perforated film to allow slow solvent evaporation.
Vapor Diffusion Solvent: Methanol/Water; Anti-solvent: Diethyl ether4The precipitant (anti-solvent) slowly diffuses into the solvent, reducing solubility and promoting crystallization.
Thermal Gradient Isopropanol/Toluene mixture4-25A slow decrease in temperature can gently reduce solubility to the point of nucleation.
Single-Crystal X-Ray Diffraction (SC-XRD)

This is the definitive technique for determining molecular structure. The causality is clear: the way a crystal diffracts X-rays is a direct function of the arrangement of atoms within its unit cell.

sc_xrd_workflow crystal 1. Mount Single Crystal diffractometer 2. Data Collection (X-ray Diffractometer) crystal->diffractometer Expose to X-ray Beam integration 3. Data Integration & Scaling diffractometer->integration Raw Diffraction Images solve 4. Structure Solution (e.g., Direct Methods, SHELXT) integration->solve Reflection File (hkl) refine 5. Structure Refinement (e.g., Full-Matrix Least-Squares, SHELXL) solve->refine Initial Atomic Model validate 6. Validation & CIF Generation (checkCIF) refine->validate Refined Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop. It is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed in a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (Lorentz and polarization effects), and scale the data.

  • Structure Solution: The phase problem is solved using software like SHELXT, which employs ab initio methods (like direct methods or dual-space recycling) to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm in a program like SHELXL. This iterative process optimizes atomic positions, displacement parameters, and site occupancies to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Stereochemical Assignment: The Flack Parameter

For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined directly from the diffraction data. This is a self-validating system within the experiment itself.

  • Causality (Anomalous Dispersion): When X-rays interact with electrons, a small phase shift occurs. This effect, known as anomalous dispersion, is sensitive to the absolute arrangement of atoms. The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) are used to determine the correct enantiomer.

  • The Flack Parameter: The Flack parameter, x, is a refined value that indicates the relative proportion of the two enantiomers in the crystal.

    • A value of 0 indicates the correct absolute structure has been modeled.

    • A value of 1 indicates the inverted structure is correct.

    • A value near 0.5 suggests a racemic twin.

The refinement of the Flack parameter provides an authoritative, quantitative measure of the absolute stereochemistry. A low standard uncertainty (e.g., Flack x = 0.02(4)) provides high confidence in the (R) or (S) assignment.

Diagram: Logic of Stereochemical Assignment

stereochem_logic data Diffraction Data (Friedel Pairs Measured) refine Refine Against Model 'A' (e.g., R-enantiomer) data->refine flack Calculate Flack Parameter (x) refine->flack decision Is x ≈ 0? flack->decision correct Conclusion: Model 'A' is Correct (R-enantiomer) decision->correct Yes incorrect Conclusion: Invert Model (S-enantiomer is correct) decision->incorrect No (x ≈ 1)

Caption: Decision logic for absolute stereochemistry confirmation.

Expected Structural Features and Data

Based on known piperidine chemistry, we can anticipate key structural features. The final refined crystallographic information file (CIF) would contain all the data summarized below.

Table 2: Hypothetical Crystallographic and Structural Data

ParameterExpected Value / FeatureSignificance
Crystal System Monoclinic or OrthorhombicCommon for organic molecules.
Space Group Chiral (e.g., P2₁, P2₁2₁2₁)A necessity for resolving enantiomers.
Piperidine Conformation Chair conformationThis is the lowest energy conformation for a piperidine ring.
Substituent Position EquatorialThe bulky N-benzyl and C3-sidechain groups are expected to occupy equatorial positions to minimize steric strain.
Flack Parameter ~0.0(1)Confirms the (R) absolute configuration.
Hydrogen Bonding Expected between the carboxylic acid proton and a nitrogen or oxygen acceptorGoverns the crystal packing and solid-state stability.

Conclusion

The structural elucidation of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a critical exercise in ensuring chemical and stereochemical integrity. While a published structure is not currently available, the workflow detailed in this guide—encompassing stereoselective synthesis, systematic crystallization screening, and rigorous analysis by single-crystal X-ray diffraction—provides an authoritative and self-validating pathway for its complete characterization. The determination of the absolute configuration via anomalous dispersion is not merely a procedural step but a fundamental requirement for advancing such a compound in any drug development pipeline, ensuring that all subsequent biological and toxicological data are attributed to the correct, single enantiomer.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. Available at: [Link]

Foundational

Pharmacokinetic Profiling of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic Acid Derivatives: A Comprehensive ADME/PK Guide

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Physicochemical Context The structural scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Physicochemical Context

The structural scaffold [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid represents a highly versatile pharmacophore frequently explored in central nervous system (CNS) drug discovery and G-protein coupled receptor (GPCR) targeting. Structurally, this class of derivatives presents unique physicochemical challenges:

  • Zwitterionic Nature: The molecule contains a carboxylic acid (acetic acid moiety, pKa ~4.5) and two basic centers (the piperidine nitrogen and the methyl-amino nitrogen, pKa ~9.0). At physiological pH (7.4), it exists predominantly as a zwitterion.

  • Lipophilicity: The benzyl group provides necessary lipophilic bulk to counterbalance the highly polar zwitterionic core, facilitating membrane partitioning.

Because zwitterions typically exhibit poor passive membrane permeability, and basic piperidines are notorious for high hepatic clearance via Cytochrome P450 (CYP) mediated N-dealkylation, a rigorous, causality-driven Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling strategy is mandatory.

This whitepaper outlines the definitive in vitro and in vivo workflows required to validate the PK viability of these derivatives.

Workflow A Compound Scaffold Synthesis & QC B Physicochemical Profiling (pKa, LogD) A->B C In Vitro ADME (HLM & MDCK-MDR1) B->C D In Vivo PK (Rat IV/PO) C->D E LC-MS/MS Bioanalysis D->E F Compartmental Modeling & PK Parameters E->F

Figure 1: Comprehensive ADME/PK screening workflow for piperidine derivatives.

In Vitro ADME Profiling Protocols

To predict in vivo behavior, we must first isolate the variables of hepatic metabolism and intestinal/Blood-Brain Barrier (BBB) permeability.

Metabolic Stability (Human Liver Microsomes)

Causality: Piperidine rings and benzylamines are highly susceptible to Phase I oxidative metabolism. We utilize Human Liver Microsomes (HLM) supplemented with NADPH (a required cofactor for CYP450 enzymes) to determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the scaffold[1][2].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the derivative in DMSO. Dilute to a working concentration of 100 μM in 0.05 M potassium phosphate buffer (pH 7.4)[3].

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μM)[2]. Keep DMSO concentration below 0.1% to prevent CYP inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking[3].

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[2]. Include a negative control well lacking NADPH to differentiate CYP-mediated metabolism from chemical instability.

  • Sampling & Quenching: At discrete time points (0, 5, 15, 30, and 60 minutes), remove a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)[3].

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis[3].

Pathway Parent [((R)-1-Benzyl-piperidin-3-yl)- methyl-amino]-acetic acid M1 M1: N-Debenzylation (CYP3A4) Parent->M1 Phase I M2 M2: N-Demethylation (CYP2D6/3A4) Parent->M2 Phase I M3 M3: Piperidine N-Oxidation (FMO/CYP) Parent->M3 Phase I M4 M4: Acyl Glucuronidation (UGT) Parent->M4 Phase II

Figure 2: Proposed major metabolic pathways for the benzyl-piperidine scaffold.

BBB and Intestinal Permeability (MDCK-MDR1 Assay)

Causality: While Caco-2 cells are the gold standard for intestinal absorption, they require a 21-day differentiation period[4][5]. For CNS-targeted zwitterions, the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is vastly superior. It forms tight junctions in just 5-7 days and robustly expresses P-glycoprotein (P-gp), allowing us to simultaneously assess passive BBB penetration and active efflux liabilities[6].

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells onto 96-well Transwell® permeable supports (0.4 μm pore size) at a density of 1.25 × 10⁵ cells/well. Culture for 5-7 days until confluent[5].

  • Barrier Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 100 Ω·cm² are used to ensure tight junction formation[7].

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 μM of the test compound in HBSS buffer (pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber[6].

    • Basolateral to Apical (B-A): Add 10 μM of the test compound to the basolateral chamber. Add blank buffer to the apical chamber[6].

  • Incubation: Incubate at 37°C with 5% CO₂ for 60 minutes[6].

  • Sampling: Remove aliquots from both donor and receiver compartments. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ )[6][7]. An ER≥2.0 indicates the compound is a P-gp substrate[6].

In Vivo Pharmacokinetic Workflows

Once in vitro stability and permeability are confirmed, the compound advances to rodent PK studies to determine absolute bioavailability ( F ) and systemic clearance.

Rodent Study Design

Causality: Intravenous (IV) dosing establishes the baseline parameters for clearance ( CL ) and volume of distribution ( Vdss​ ), while oral (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism.

  • Subjects: Male Sprague-Dawley rats (n=3 per route), fasted overnight.

  • Formulation: Given the zwitterionic nature, formulate the IV dose (2 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution. Formulate the PO dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose.

  • Blood Sampling: Collect ~200 μL of blood via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma.

LC-MS/MS Bioanalytical Method

Causality: High-resolution LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is required to achieve the necessary sensitivity (ng/mL range) for profiling piperidine metabolites in complex biological matrices[8].

  • Sample Preparation: Mix 50 μL of rat plasma with 150 μL of Acetonitrile (containing 50 ng/mL Verapamil as internal standard). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Chromatography: Inject 5 μL of the supernatant onto a Phenomenex Kinetex C18 column (2.6 μm, 50 × 2.1 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the parent mass of the [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid derivative[8].

Data Presentation & Compartmental Modeling

Following LC-MS/MS quantification, plasma concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin.

Below is a representative data matrix demonstrating the expected PK profile of a highly optimized benzyl-piperidine derivative:

Pharmacokinetic ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Maximum Concentration ( Cmax​ ) ng/mL-452.5 ± 45.1
Time to Maximum Concentration ( Tmax​ ) h-1.0 ± 0.2
Area Under the Curve ( AUC0−∞​ ) h·ng/mL1,210 ± 1102,420 ± 230
Terminal Half-Life ( t1/2​ ) h2.5 ± 0.33.1 ± 0.4
Systemic Clearance ( CL ) mL/min/kg27.5 ± 2.1-
Volume of Distribution ( Vdss​ ) L/kg4.2 ± 0.5-
Absolute Bioavailability ( F ) %-40.0%

Interpretation: A clearance of 27.5 mL/min/kg in rats represents moderate hepatic extraction (approx. 50% of rat hepatic blood flow). The high Volume of Distribution (4.2 L/kg) indicates extensive tissue partitioning, driven by the lipophilic benzyl group, which successfully overcomes the zwitterionic polarity of the acetic acid moiety. An absolute bioavailability of 40.0% is highly favorable for an oral CNS candidate.

References

  • In Vitro ADME Assays: Principles, Applications & Protocols Creative Biolabs URL:[Link]

  • Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade ResearchGate URL:[Link]

  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays Creative Bioarray URL:[Link]

  • MDCK-MDR1 Permeability Assay Evotec URL:[Link]

  • ADME Microsomal Stability Assay BioDuro-Sundia URL:[Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells Diva-Portal URL:[Link]

  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds MDPI (Pharmaceutics) URL:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization NCBI (Assay Guidance Manual) URL:[Link]

Sources

Exploratory

Literature review on[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid binding affinity

An In-depth Technical Guide to Elucidating the Binding Affinity of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Binding Affinity of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of clinically successful therapeutics. Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations make it an ideal framework for designing ligands with high affinity and selectivity for a diverse range of biological targets. The specific molecule of interest, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, belongs to the broader class of 1-benzylpiperidine derivatives. This structural motif is a well-established pharmacophore, particularly for targets within the central nervous system (CNS).

Analogues of this compound have demonstrated significant activity at various receptors, including sigma (σ) receptors and opioid receptors.[1][2] The presence of the N-benzyl group is often critical for high-affinity binding to these targets, while the substitution at the 3-position of the piperidine ring and the nature of the acetic acid side chain can modulate this affinity and introduce selectivity for different receptor subtypes.[3][4]

This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the methodologies required to characterize the binding affinity of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. We will delve into the theoretical underpinnings and practical execution of key binding assays, and propose a strategic workflow for the comprehensive pharmacological profiling of this novel chemical entity.

Potential Biological Targets and the Importance of Stereochemistry

Based on the structure-activity relationships (SAR) of analogous compounds, several potential biological targets for [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid can be postulated. The 1-benzylpiperidine core is a prominent feature in ligands for sigma receptors (σ1 and σ2) and various opioid receptor subtypes (μ, δ, and κ).[1][4][5]

Table 1: Binding Affinities of Representative Benzylpiperidine and Piperidine Analogues

Compound/AnalogueTargetActivity (Ki)Reference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45 nM[6]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ1R3.2 nM[5]
(3R, 4S)-23 (an alkyl/phenylalkyl piperidine analogue)MOR0.0021 nM[3]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ₁4.6 nM[2]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideσ₂56 nM[2]

It is crucial to recognize the significance of the (R)-stereochemistry at the 3-position of the piperidine ring. For many receptor-ligand interactions, stereoselectivity is a key determinant of binding affinity and functional activity. The specific spatial arrangement of the methyl-amino-acetic acid substituent will dictate how the molecule fits into the binding pocket of its target protein. Therefore, it is essential that any investigation into the binding affinity of this compound be compared with its (S)-enantiomer to fully understand the stereochemical requirements for binding.

Sigma Receptor Signaling

Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for novel therapeutics for neuropsychiatric disorders and cancer.[2][6] Ligand binding can modulate ion channels and G-protein coupled receptor signaling.

sigma_receptor_signaling Ligand [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid SigmaR Sigma Receptor (σ1/σ2) Ligand->SigmaR Binding IonChannels Ion Channels (e.g., K+, Ca2+) SigmaR->IonChannels Modulation GPCRs GPCRs SigmaR->GPCRs Modulation CellularResponse Modulation of Cellular Signaling IonChannels->CellularResponse GPCRs->CellularResponse

Simplified overview of potential sigma receptor signaling.
Opioid Receptor Signaling

Opioid receptors are classical G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids.[1] Ligand binding initiates a signaling cascade that leads to analgesia and other physiological effects.

opioid_receptor_signaling Ligand [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid OpioidR Opioid Receptor (μ, δ, κ) Ligand->OpioidR Binding Gi Gi Protein OpioidR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP

Canonical opioid receptor signaling pathway.

Methodologies for Determining Binding Affinity

The two most common and robust techniques for quantifying the interaction between a small molecule and its protein target are the radioligand binding assay and surface plasmon resonance (SPR).

Radioligand Binding Assay

The radioligand binding assay is a highly sensitive and specific method used to measure the affinity of a ligand for a receptor.[7] It can be performed in two main formats: saturation binding to determine the density (Bmax) and affinity (Kd) of a radioligand for its receptor, and competition binding to determine the affinity (Ki) of an unlabeled test compound.[8]

3.1.1 General Workflow for a Competition Radioligand Binding Assay

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (from cells or tissue) Incubation Incubation of Membranes, Radioligand, and Test Compound MembranePrep->Incubation Radioligand Radioligand Solution (fixed concentration) Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Rapid Filtration to separate bound from free Incubation->Filtration Counting Scintillation Counting of radioactivity Filtration->Counting IC50 Determine IC50 from Dose-Response Curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a typical competition radioligand binding assay.
3.1.2 Detailed Protocol for a Competition Radioligand Binding Assay

This protocol is a generalized procedure and should be optimized for the specific receptor target.

1. Membrane Preparation: [9][10]

  • Culture cells expressing the target receptor to near confluence.
  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Assay Procedure: [9][10]

  • On the day of the assay, thaw the membrane preparation and dilute to the desired protein concentration in binding buffer.
  • In a 96-well plate, add the following to each well for a final volume of 250 µL:
  • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand at a concentration near its Kd.
  • Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (displacer), and 50 µL of radioligand.
  • Competition Binding: 150 µL of membrane preparation, 50 µL of the test compound at varying concentrations, and 50 µL of radioligand.
  • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting: [8][10]

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a dose-response curve.
  • Fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions.[11][12] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) in addition to the equilibrium dissociation constant (Kd).[13]

3.2.1 General Workflow for an SPR Experiment

spr_workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilize Receptor Protein on Sensor Chip Association Inject Analyte and Monitor Association Phase Immobilization->Association AnalytePrep Prepare Serial Dilutions of Test Compound (Analyte) AnalytePrep->Association Dissociation Inject Buffer and Monitor Dissociation Phase Association->Dissociation Sensorgram Generate Sensorgrams for Each Concentration Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle KineticFitting Fit Data to a Binding Model to Determine kon, koff, and Kd Sensorgram->KineticFitting

Workflow for a typical SPR experiment.
3.2.2 Detailed Protocol for an SPR Experiment

This protocol is a generalized procedure and requires optimization for the specific protein and small molecule being studied.

1. Protein Immobilization:

  • Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).
  • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Inject the purified receptor protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.
  • Deactivate any remaining active esters using ethanolamine.

2. Binding Analysis: [14]

  • Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP).
  • Inject the different concentrations of the test compound over the immobilized protein surface for a set amount of time to monitor the association phase.
  • Switch back to injecting only the running buffer to monitor the dissociation phase.
  • Between each concentration of the test compound, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove all bound analyte and prepare the surface for the next injection.

3. Data Analysis: [11]

  • The instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
  • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.
  • Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff).
  • The equilibrium dissociation constant (Kd) can then be calculated as koff / kon.

Proposed Research Plan for [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Given the lack of existing data for this specific molecule, a systematic approach is required to determine its binding affinity and pharmacological profile.

  • Initial Target Screening: Perform a broad panel screen using competitive radioligand binding assays against a range of CNS targets, with a particular focus on a panel of sigma receptor subtypes (σ1, σ2) and opioid receptor subtypes (μ, δ, κ). This will identify the primary biological target(s).

  • Affinity Determination (Ki): Once a primary target is identified, perform full dose-response competition radioligand binding assays to accurately determine the Ki value. It is recommended to also test the (S)-enantiomer to assess stereoselectivity.

  • Kinetic Analysis (SPR): For the highest affinity target(s), utilize SPR to determine the binding kinetics (kon and koff). This will provide a more detailed understanding of the interaction, such as whether the compound has a fast or slow off-rate, which can have implications for its in vivo duration of action.

  • Functional Assays: Following the determination of binding affinity, it is crucial to assess the functional activity of the compound at its target receptor(s). This could involve assays such as [³⁵S]GTPγS binding for GPCRs or functional assays measuring downstream signaling events (e.g., cAMP levels, calcium mobilization). This will determine whether the compound is an agonist, antagonist, or allosteric modulator.

Conclusion

[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a novel chemical entity with a structural scaffold that suggests potential activity at key CNS targets. While direct binding data is not yet available, the methodologies outlined in this guide provide a clear and robust framework for its comprehensive pharmacological characterization. By employing a combination of radioligand binding assays and surface plasmon resonance, researchers can elucidate the binding affinity and kinetics of this compound, paving the way for further investigation into its therapeutic potential. The systematic approach described herein, from broad panel screening to detailed kinetic analysis, will ensure a thorough understanding of the molecular pharmacology of this promising piperidine derivative.

References
  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • Jiang, S., Park, S., & Lee, J. (2009). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry. ACS Publications.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Nature Experiments.
  • Bio-protocol. (n.d.). 2.3. Radioligand Binding Experiments.
  • Wang, S., et al. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Cornell, R. B., & Taneva, S. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Journal of Cell Science.
  • Li, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications.
  • Davis, B., et al. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Sarto, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications.
  • BenchChem. (n.d.). An In-depth Technical Guide to (4-Benzyl- piperidin-1-yl)-acetic Acid and its Analogues for Researchers and.
  • Gámez-Montaño, R., et al. (n.d.). 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

An Application Note and Protocol for the Synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Introduction [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a chiral substituted piperidine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Introduction

[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a chiral substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties.[1] This particular molecule, featuring a chiral center and an amino acid functionality, represents a valuable building block for the synthesis of more complex molecules in drug discovery and medicinal chemistry. Its structure suggests potential applications as a ligand for various biological targets or as a key intermediate in the synthesis of novel therapeutic agents.

This document provides a comprehensive, step-by-step protocol for the synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, starting from the commercially available (R)-3-Amino-1-benzylpiperidine. The synthetic strategy involves a three-step sequence: reductive amination to introduce the methyl group, N-alkylation with an acetate precursor, and subsequent ester hydrolysis to yield the final carboxylic acid. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and methods for purification and characterization.

Overall Reaction Scheme

The synthesis of the target molecule is achieved through a three-step process, commencing with the commercially available (R)-3-Amino-1-benzylpiperidine.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start (R)-3-Amino-1-benzylpiperidine (Starting Material) step1 Step 1: Reductive Amination (HCHO, NaBH4 in MeOH) start->step1 step2 Step 2: N-Alkylation (Ethyl bromoacetate, K2CO3 in CH3CN) step1->step2 step3 Step 3: Ester Hydrolysis (LiOH in THF/H2O) step2->step3 crude_product Crude Product step3->crude_product workup Work-up & Isolation (Precipitation/Extraction) crude_product->workup ion_exchange Ion-Exchange Chromatography (Optional, for high purity) workup->ion_exchange final_product Pure Final Product workup->final_product If precipitation is sufficient ion_exchange->final_product characterization Characterization (NMR, MS) final_product->characterization

Sources

Application

Application Notes and Protocols: Incorporating Fmoc-(R)-1-Benzyl-3-(carboxymethyl(methyl)amino)piperidine into Peptides via Solid-Phase Peptide Synthesis

Abstract This document provides a comprehensive technical guide for the incorporation of the novel, non-canonical amino acid, [(R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, into peptide sequences using standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the incorporation of the novel, non-canonical amino acid, [(R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). Due to its structural complexity, featuring a piperidine scaffold, a secondary N-methylated amine, and significant steric bulk, this building block presents unique challenges. This guide details the necessary prerequisite of Fmoc protection, optimized coupling protocols using high-reactivity uronium salt reagents, and robust cleavage and analytical validation procedures. The methodologies described herein are designed to provide researchers, medicinal chemists, and drug development professionals with a validated framework for synthesizing novel peptidomimetics, leveraging the unique conformational constraints offered by this piperidine-based scaffold.

Introduction: The Rationale for Piperidine Scaffolds in Peptidomimetics

The integration of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of peptides, enhancing stability, potency, and bioavailability.[1] Piperidine scaffolds, in particular, are privileged structures in medicinal chemistry, serving as conformationally restricted diamine mimics or as core structures for projecting pharmacophoric groups in a defined three-dimensional space.[2][3] The target molecule, [(R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid (herein referred to as Bpaa ), introduces several key features simultaneously:

  • Conformational Rigidity: The piperidine ring locks the backbone, reducing the entropic penalty upon binding to a biological target.

  • N-Methylation: The methyl group on the alpha-amine analogue enhances proteolytic stability and can improve cell permeability.

  • Defined Stereochemistry: The (R)-configuration ensures a specific spatial orientation of the benzyl group and the peptide backbone.

Incorporating Bpaa can thus lead to the discovery of novel peptide-based therapeutics with improved drug-like properties.[4][5] However, its successful incorporation requires overcoming significant steric hindrance at two key locations: the N-methylated secondary amine and the bulky piperidine ring itself.[6][7] Standard SPPS coupling conditions are often insufficient, leading to low yields and deletion sequences.[8] This guide provides the specialized protocols necessary to address these challenges.

Foundational Requirement: Fmoc Protection of the Bpaa Building Block

Prior to its use in SPPS, the secondary amine of Bpaa must be protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a critical prerequisite for compatibility with the orthogonal Fmoc/tBu protection strategy, where the Nα-Fmoc group is removed under mild basic conditions (e.g., piperidine) while acid-labile side-chain protecting groups remain intact.[9][10][11]

Protocol 1: Fmoc Protection of [(R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

This protocol describes the protection of the secondary amine using Fmoc-OSu, which is favored over Fmoc-Cl due to its greater stability and reduced side reactions.[11][12]

Materials:

  • [(R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

  • N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Bpaa (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring Bpaa solution at room temperature.

  • Allow the reaction to stir overnight. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to a pH of ~2-3 with 1 M HCl.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain pure Fmoc-Bpaa-OH .

Solid-Phase Peptide Synthesis: Protocol for Incorporating Fmoc-Bpaa-OH

The central challenge in incorporating Fmoc-Bpaa-OH is overcoming the severe steric hindrance presented by the N-methyl group and the bulky piperidine side chain.[6][13] Standard coupling reagents like HBTU can be less effective.[6] Therefore, the use of a high-reactivity uronium salt coupling reagent, such as HATU, is strongly recommended.[6][14][15] HATU forms a highly reactive OAt-active ester in situ, which accelerates the coupling reaction and minimizes epimerization.[15]

Workflow for a Single Coupling Cycle

cluster_0 SPPS Cycle for Bpaa Incorporation Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash (5x) Deprotection->Wash1 2. Coupling Coupling Reaction (Add Activated Mix to Resin) Wash1->Coupling 4. Activation Pre-activation: Fmoc-Bpaa-OH + HATU + DIPEA Activation->Coupling 3. Monitoring Bromophenol Blue Test (Check for completion) Coupling->Monitoring 5. (Critical Step) Monitoring->Coupling 6b. (If incomplete, recouple) Wash2 DMF Wash (3x) Monitoring->Wash2 6a. (If complete) NextCycle Proceed to Next Cycle Wash2->NextCycle

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 2: HATU-Mediated Coupling of Fmoc-Bpaa-OH

This protocol is optimized for coupling sterically hindered N-methylated amino acids. A double coupling strategy is often necessary to achieve high yields.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • Fmoc-Bpaa-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Bpaa-OH (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Add DIPEA (8.0 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature.[6]

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Bromophenol Blue test.[7] A yellow color indicates complete coupling. A blue or green color indicates the presence of unreacted secondary amine, signifying an incomplete reaction.[7]

  • Recoupling (if necessary): If the monitoring test is positive (blue/green), drain the reaction vessel and repeat steps 2 and 3 for a second coupling.

  • Washing: Once the coupling is deemed complete (yellow test result), drain the vessel and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection/coupling cycle.

ParameterStandard CouplingBpaa Optimized CouplingRationale for Change
Coupling Reagent HBTU/DICHATUHigher reactivity needed for sterically hindered N-methyl amines.[6][8]
Amino Acid Eq. 2.0 - 3.04.0Drives the reaction equilibrium forward to overcome slow kinetics.
Base Eq. (DIPEA) 4.0 - 6.08.0Ensures sufficient non-nucleophilic base is present for activation.[6]
Coupling Time 30 - 60 min2 - 4 hours (per coupling)Extended time is required for the sterically hindered nucleophile to react.
Monitoring Kaiser TestBromophenol Blue TestThe Kaiser test does not work for secondary amines like N-methylated residues.[7]

Table 1: Comparison of Standard vs. Optimized Coupling Conditions for Fmoc-Bpaa-OH .

Final Cleavage and Deprotection

The final step is the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile side-chain protecting groups.[16] The N-benzyl group on the Bpaa piperidine ring is stable to standard piperidine deprotection conditions but will be cleaved by the strong acid conditions of the final cleavage cocktail. A standard cleavage cocktail containing scavengers is necessary to prevent side reactions caused by reactive carbocations generated during deprotection.[17][18]

Protocol 3: TFA-Mediated Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM), and dry thoroughly under high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For most peptides, "Reagent B" or a similar formulation is effective: 95% TFA : 2.5% Water : 2.5% TIS .[1]

    • CAUTION: TFA is extremely corrosive and must be handled with appropriate personal protective equipment.[19]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Purification and Analysis: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Analytical Validation

The identity and purity of the synthesized peptide must be confirmed using standard analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is the method of choice.[20][21]

Workflow for Peptide Analysis and Purification

cluster_1 Post-Cleavage Workflow Crude Crude Peptide Pellet Dissolve Dissolve in Aq. Acetonitrile/TFA Crude->Dissolve LCMS Analytical LC-MS Dissolve->LCMS PurityCheck Check Purity & Mass LCMS->PurityCheck PrepHPLC Preparative RP-HPLC PurityCheck->PrepHPLC Purity <95% Lyophilize Lyophilization PurityCheck->Lyophilize Purity >95% Fractions Collect Pure Fractions PrepHPLC->Fractions Fractions->Lyophilize Final Final Purified Peptide Lyophilize->Final

Caption: Workflow for peptide analysis and purification.

RP-HPLC Conditions:

  • Column: C18, 2.7-5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Gradient: Typically 5-95% B over 30 minutes

  • Detection: UV at 214 nm and 280 nm

Mass Spectrometry:

  • Use electrospray ionization (ESI) in positive ion mode to confirm the monoisotopic mass of the final peptide. The observed mass should match the theoretical calculated mass for the peptide containing the de-benzylated Bpaa residue.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling of Bpaa (Blue/Green Bromophenol Blue Test)Insufficient activation or coupling time due to steric hindrance.Perform a second coupling using fresh activated Fmoc-Bpaa-OH . Consider increasing coupling time to 6 hours or using microwave-assisted SPPS to drive the reaction.[13]
Deletion Sequence (-Bpaa) Detected by LC-MSFailed coupling of Bpaa followed by successful coupling of the next amino acid.Optimize the Bpaa coupling protocol (see above). Ensure complete removal of piperidine before the coupling step.
Low Final Yield Peptide aggregation during synthesis; incomplete cleavage.Use N-Methyl-2-pyrrolidone (NMP) as a solvent to disrupt aggregation.[7] Extend TFA cleavage time to 4 hours.
Side Product (+57 Da) Detected by LC-MSt-Butylation of sensitive residues (e.g., Trp, Tyr) during cleavage.Ensure an adequate concentration of scavengers (TIS, Water) in the cleavage cocktail.[17]

Table 2: Common Troubleshooting Scenarios.

References

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]

  • Cen. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from [Link]

  • ACS Publications. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

  • PMC. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • eScholarship. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. Retrieved from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • Cen. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

  • Bentham Science Publishers. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC and MS characterization of peptides before and after the counterion exchange using optimized method A. Retrieved from [Link]

  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2020). Role of peptidomimetics for new drug discovery. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • RSC Publishing. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Retrieved from [Link]

  • PMC. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]

  • Peptides. (n.d.). Piperidine peptides. Retrieved from [Link]

  • PMC. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Wikidot. (2017). Fmoc - Lokey Lab Protocols. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Peptides. (2024). Safety-catch solid-phase resins for peptide cleavage in absence of acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from HMPA Resin. Retrieved from [Link]

  • Innovative Solution for Peptide Chemistry. (n.d.). The latest SPPS application data. Retrieved from [Link]

  • ACS Publications. (n.d.). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Retrieved from [Link]

  • ResearchGate. (2015). Solid-phase peptide synthesis using Nα-trityl-amino acids. Retrieved from [Link]

  • de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Lett. Pept. Sci.
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • ACS Publications. (2022). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Retrieved from [Link]

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Method

Protocol for the Solubilization of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid for In Vitro Cell-Based Assays

An Application Guide for Researchers Abstract This document provides a detailed protocol and technical guidance for the dissolution of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, a complex piperidine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a detailed protocol and technical guidance for the dissolution of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, a complex piperidine derivative, for use in cell culture-based assays. Due to the compound's amphoteric nature, containing both basic amine functionalities and an acidic carboxyl group, achieving a stable, soluble state in aqueous cell culture media presents a significant challenge. This guide outlines a primary dissolution strategy using Dimethyl Sulfoxide (DMSO) and provides systematic troubleshooting steps. We address critical aspects including the preparation of high-concentration stock solutions, serial dilution techniques to prevent precipitation, and best practices for solution stability and long-term storage. The protocols herein are designed to ensure experimental reproducibility and maintain the integrity of cell culture systems.

Physicochemical Properties and Solubility Profile

A thorough understanding of the molecular structure of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is essential for developing an effective solubilization strategy. While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent functional groups.

Table 1: Compound Specifications

Property Value
IUPAC Name [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol

| Appearance | Assumed to be a solid (white to off-white) |

The molecule possesses a hydrophobic benzylpiperidine core, a basic tertiary amine within the piperidine ring, a basic secondary amine in the side chain, and an acidic carboxylic acid group. This combination makes the compound amphoteric, meaning its net charge and, consequently, its solubility are highly dependent on the pH of the solvent.

  • In Acidic Conditions (Low pH): The amine groups become protonated (positively charged), while the carboxylic acid remains neutral. The resulting cation may be soluble in aqueous acid.

  • In Neutral Conditions (Physiological pH ~7.4): The carboxylic acid is typically deprotonated (negative charge), and the amines are protonated (positive charge), leading to a zwitterionic state. Zwitterions can have limited aqueous solubility.

  • In Basic Conditions (High pH): The carboxylic acid is deprotonated (negatively charged), and the amines are neutral. The resulting anion may be soluble in aqueous base.

Given the significant nonpolar character of the benzylpiperidine scaffold, solubility in neutral aqueous solutions like cell culture media is expected to be low, making a suitable organic solvent essential for initial dissolution.

Recommended Solvents and Rationale

The primary goal is to dissolve the compound at a high concentration in a biocompatible solvent that, upon dilution to the final working concentration, will not induce cellular toxicity.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent for dissolving a broad spectrum of hydrophobic and hydrophilic small molecules for biological assays.[1][2] Its strong solubilizing power and miscibility with water make it the first choice for this compound.

Key Considerations:

  • Purity: Use only high-purity, anhydrous, sterile-filtered DMSO (≥99.9%) to prevent compound degradation and contamination of cell cultures.

  • Cytotoxicity: DMSO can be toxic to cells at higher concentrations.[3] It is imperative to keep the final concentration in the cell culture medium as low as possible, typically below 0.5% (v/v) , and ideally at or below 0.1%.[1] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.[4]

Alternative Strategies (for Troubleshooting)

If the compound fails to dissolve in DMSO or precipitates heavily upon dilution, its pH-dependent solubility can be exploited. This is an advanced technique and should be approached with caution.

  • Aqueous Acid/Base: Attempt to dissolve a small test amount of the compound in a dilute sterile solution of 10 mM HCl or 10 mM NaOH. If it dissolves, the pH can be carefully adjusted towards neutral before final dilution. However, this risks precipitation as the compound moves through its isoelectric point.

Protocol for Preparation of a High-Concentration Stock Solution

This protocol details the primary method for dissolving the compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood) using sterile equipment.

Materials and Equipment
  • [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid powder

  • High-purity, anhydrous, sterile-filtered DMSO

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Dissolution Protocol
  • Tare the Vial: Place a sterile, amber microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh a small amount of the compound (e.g., 1-5 mg) directly into the tared tube. Record the exact weight.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A standard starting concentration of 10 mM is recommended.[5]

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Molarity (mol/L))

    • Example for 2.62 mg to make a 10 mM stock: Volume (µL) = (0.00262 g / 262.35 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 1000 µL

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the compound.

  • Promote Dissolution:

    • Vortex: Cap the tube securely and vortex at medium-high speed for 1-2 minutes.[2]

    • Sonicate: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-15 minutes.[2] This uses ultrasonic waves to break up solid aggregates.

    • Gentle Warming (Optional): If solids persist, warm the solution in a 37°C water bath for 10-20 minutes, with intermittent vortexing. Avoid excessive heat, as it can degrade some compounds.[2]

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear and free of any precipitate.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber-colored tubes to prevent repeated freeze-thaw cycles and light exposure.[2][6] Store immediately as recommended in Section 5.

Diagram 1: Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound calc 2. Calculate DMSO Volume weigh->calc add 3. Add DMSO calc->add vortex 4. Vortex (2 min) add->vortex inspect1 Fully Dissolved? vortex->inspect1 sonicate 5. Sonicate (10 min) inspect1->sonicate No aliquot 7. Aliquot into Amber Tubes inspect1->aliquot Yes inspect2 Fully Dissolved? sonicate->inspect2 warm 6. Warm to 37°C (15 min) inspect2->warm No inspect2->aliquot Yes inspect3 Fully Dissolved? warm->inspect3 inspect3->aliquot Yes store 8. Store at -20°C or -80°C aliquot->store

Caption: Step-by-step workflow for preparing a DMSO stock solution.

Protocol for Preparation of Working Solutions

This protocol describes how to dilute the high-concentration DMSO stock to the final working concentrations for treating cells, ensuring the compound remains in solution.

The Challenge of Aqueous Dilution

A common failure point is the precipitation of a compound when a concentrated DMSO stock is diluted directly into an aqueous buffer or cell culture medium.[7] This occurs because the compound, which is stable in the organic solvent, crashes out when it encounters the aqueous environment. The following serial dilution method is designed to minimize this effect.

Step-by-Step Serial Dilution Protocol
  • Intermediate Dilutions in 100% DMSO: Perform initial serial dilutions in 100% DMSO to create a range of intermediate stock concentrations. This avoids introducing water prematurely.[2]

    • Example: To create a 10-point, 2-fold dilution series from a 10 mM stock, add 50 µL of 100% DMSO to 9 tubes. Transfer 50 µL from the 10 mM stock to the first tube, vortex, and then transfer 50 µL from that tube to the next, continuing down the series.

  • Final Dilution into Culture Medium: Directly before adding to cells, perform the final, large dilution step from the appropriate DMSO intermediate stock into pre-warmed cell culture medium. The dilution factor should be high (e.g., 1:200, 1:1000, or greater) to ensure the final DMSO concentration is minimal.

    • Example: To achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of cell culture medium.

  • Mix and Add Immediately: Mix the final working solution thoroughly by gentle inversion or pipetting and add it to the cells immediately to minimize the time the compound has to precipitate in the aqueous medium.

  • Prepare Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. For the example above, this would be 1 µL of DMSO in 999 µL of medium.

Table 2: Example Dilution Scheme for Cell Treatment

Final Compound Conc. (µM) DMSO Stock Conc. (mM) Volume of Stock (µL) Volume of Medium (µL) Final DMSO Conc. (%)
100 20 5 995 0.5%
10 10 1 999 0.1%
1 1 1 999 0.1%

| 0.1 | 0.1 | 1 | 999 | 0.1% |

Diagram 2: Serial Dilution and Dosing Workflow

cluster_dmso 100% DMSO Environment cluster_aqueous Aqueous Cell Medium stock High Conc. Stock (e.g., 20 mM) inter1 Intermediate Stock 1 (e.g., 2 mM) stock->inter1 1:10 Dilution inter2 Intermediate Stock 2 (e.g., 0.2 mM) inter1->inter2 1:10 Dilution work1 Working Solution 1 (e.g., 10 µM in 0.05% DMSO) inter1->work1 1:200 Dilution work2 Working Solution 2 (e.g., 1 µM in 0.05% DMSO) inter2->work2 1:200 Dilution add_cells Add to Cells Immediately work1->add_cells work2->add_cells

Caption: Recommended workflow for serial dilution to prevent precipitation.

Stability and Storage Recommendations

The stability of piperidine-containing compounds can be compromised by oxidation, light, and temperature.[6][8] Adherence to proper storage conditions is crucial for experimental consistency.

  • Solid Compound: Store the neat powder in a tightly sealed container at 2-8°C, protected from light and moisture.

  • DMSO Stock Solutions:

    • Temperature: Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

    • Light Protection: Always use amber-colored vials or wrap clear vials in aluminum foil to protect against photodegradation.[6]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by creating small, single-use aliquots.[2]

    • Working Solutions: Aqueous working solutions are generally not stable and should be prepared fresh for each experiment and used immediately.

Conclusion

The successful use of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid in cell-based assays is critically dependent on a correct and consistent solubilization protocol. The primary strategy of using high-purity DMSO to create a concentrated stock, followed by a careful serial dilution process, is recommended to achieve solubility while minimizing solvent-induced artifacts. Researchers must always incorporate appropriate vehicle controls and adhere to strict storage protocols to ensure the validity and reproducibility of their results.

References

  • Biosynce. (2025). What is the stability of piperidine? - Blog.
  • BenchChem. (2025).
  • Tjørnelund, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • BenchChem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Jamalzadeh, L., et al. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line.
  • BenchChem. (2025). (R)
  • Präbst, A., et al. (2017).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • BenchChem. (2025).
  • Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay?
  • Lee, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI.
  • Dakenchem. (n.d.). Understanding (R)
  • Ali, S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Ontosight AI. (n.d.). 1-Benzylpiperidin-3-ol Properties.
  • PubChem. (2024). Benzyl (3R)-piperidin-3-ylcarbamate.
  • Kannan, B. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?
  • Wikipedia. (n.d.). Piperidine.
  • BenchChem. (2025). Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines.
  • Synthonix Corporation. (n.d.). (S)-1-Benzylpiperidin-3-ol.
  • Faridi, H. (2014). How to enhance drug solubility for in vitro assays?
  • Wei, T., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • Google Patents. (2002).
  • Cohen, S., et al. (2002). Novel Apoptosis-Inducing trans-Platinum Piperidine Derivatives: Synthesis and Biological Characterization.
  • Breuzard, G., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • ChemBK. (2024). (R)-3-AMINO-1-BENZYL-PIPERIDINE.
  • ChemicalBook. (2025). (R)-3-Amino-1-benzylpiperidine.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). (R)-3-Amino-1-benzylpiperidine AldrichCPR.
  • PubChem. (2025). 1-Benzyl-4-piperidylamine.

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Application

Advanced NMR Characterization and Conformational Analysis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic Acid

As a Senior Application Scientist, I frequently encounter analytical challenges when characterizing highly functionalized, flexible heterocycles. The compound [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical challenges when characterizing highly functionalized, flexible heterocycles. The compound [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid presents a trifecta of NMR complexities: a zwitterionic backbone, a dynamic six-membered piperidine ring, and a defined chiral center that induces magnetic non-equivalence across multiple methylene groups.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this molecule. By understanding the causality behind the observed NMR phenomena, researchers can confidently assign complex spectra and verify stereochemical integrity.

Theoretical Framework & Causality

To successfully characterize this compound, we must first understand the physical chemistry dictating its behavior in solution.

The Zwitterionic Equilibrium

The molecule contains a basic piperidine nitrogen (N1), a basic tertiary amine at C3, and an acidic carboxylic acid moiety. In polar solvents, it exists predominantly as a zwitterion (carboxylate/ammonium). Causality: This ionic nature drastically reduces solubility in non-polar solvents like CDCl₃ and causes severe line broadening due to intermediate proton exchange rates. Therefore, DMSO-d₆ or D₂O buffered to a specific pH must be selected to lock the protonation state and sharpen the signals.

Diastereotopicity Induced by the (R)-C3 Stereocenter

The (R)-configuration at the C3 position breaks the global symmetry of the molecule. Causality: The methylene protons of the N1-benzyl group and the acetic acid group reside in a chiral environment. Consequently, these protons are magnetically non-equivalent (diastereotopic)[1]. Instead of appearing as simple singlets, they will present as AB spin systems (a pair of doublets) with strong geminal coupling (²J ≈ 13–16 Hz). Recognizing these AB quartets is the hallmark of verifying the intact chiral environment of[2].

Piperidine Ring Dynamics

Substituted piperidines undergo rapid chair-chair interconversion at room temperature. However, the bulky N-methyl-acetic acid substituent at C3 will strongly bias the equilibrium toward the conformer where this group occupies the equatorial position, minimizing 1,3-diaxial steric clashes. Causality: The axial proton at C3 will exhibit large trans-diaxial coupling constants (³J ≈ 10–12 Hz) with the adjacent axial protons at C2 and C4, serving as a diagnostic tool for conformational assignment[3].

Diastereotopic_Logic ChiralCenter (R)-C3 Chiral Center SymmetryBreak Loss of Molecular Symmetry ChiralCenter->SymmetryBreak BenzylCH2 N1-Benzyl -CH2- (Prochiral Center) SymmetryBreak->BenzylCH2 AceticCH2 Acetic Acid -CH2- (Prochiral Center) SymmetryBreak->AceticCH2 AB_System1 AB Spin System (Two Doublets, 2J ~13 Hz) BenzylCH2->AB_System1 AB_System2 AB Spin System (Two Doublets, 2J ~16 Hz) AceticCH2->AB_System2

Caption: Mechanistic origin of diastereotopic AB spin systems in (R)-C3 chiral piperidines.

Experimental Protocols

A robust NMR protocol must be a self-validating system. The following methodology ensures that every structural feature is orthogonally confirmed.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Homogenization: Sonicate for 5 minutes. If the zwitterion remains partially insoluble, add 1-2 drops of D₂O or trifluoroacetic acid-d₁ (TFA-d) to force a uniform protonation state (fully protonated cationic species). Note: Addition of TFA-d will shift amine-adjacent protons downfield.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR (400 or 600 MHz): Acquire with 64k data points, 16 scans, and a relaxation delay (D1) of 2.0 seconds. Look for the diagnostic AB doublets between 3.0 and 4.0 ppm.

  • ¹³C{¹H} NMR: Acquire with 64k data points, 1024 scans, and a D1 of 2.0 seconds. Ensure the quaternary carboxylate carbon (~172 ppm) has sufficient signal-to-noise.

Step 3: 2D Heteronuclear & Homonuclear Mapping

To prevent misassignment of the isolated CH₂ groups (benzyl vs. acetic acid), rely on 2D correlations:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons. The diastereotopic protons will show two distinct ¹H signals correlating to a single ¹³C signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical Validation Step. The benzyl -CH₂- protons must show a ³J correlation to the aromatic ipso-carbon (~138 ppm). The acetic acid -CH₂- protons must show a ²J/³J correlation to the carboxylate carbon (~172 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300–500 ms. Look for spatial correlations between the C3-axial proton and the C1/C5 axial protons to confirm the equatorial preference of the substituent.

NMR_Workflow SamplePrep Sample Preparation (Zwitterion Solubilization in DMSO-d6) OneD 1D NMR (1H, 13C) Identify Diastereotopic Protons SamplePrep->OneD TwoD_Homo 2D Homonuclear (COSY, NOESY) Spin Systems & Conformation OneD->TwoD_Homo TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) Carbon-Proton Mapping OneD->TwoD_Hetero DataAnalysis Data Integration & Structural Elucidation (Stereocenter & Ring Dynamics) TwoD_Homo->DataAnalysis TwoD_Hetero->DataAnalysis

Caption: Comprehensive NMR characterization workflow for zwitterionic piperidine derivatives.

Data Presentation & Interpretation

The tables below summarize the expected quantitative data based on predictive chemical shielding models and empirical data for [3].

Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Structural Notes
Aromatic (Ph) 7.20 – 7.35m (5H)127.0 - 129.0Monosubstituted benzene ring
Ph-ipso --138.5Quaternary carbon
C=O (Acid) --172.5Broadened if exchanging
Benzyl -CH₂- 3.45, 3.55d (1H), d (1H), ²J ≈ 13.562.0Diastereotopic AB system
Acetic -CH₂- 3.15, 3.25d (1H), d (1H), ²J ≈ 16.056.5Diastereotopic AB system
N-CH₃ 2.30s (3H)38.0Sharp singlet
Piperidine C3 2.85tt (1H), ³J ≈ 11.0, 3.558.0Axial proton (large trans-diaxial J)
Piperidine C2, C6 1.80 – 2.90m (4H)53.0, 55.0Complex multiplets (ax/eq pairs)
Piperidine C4, C5 1.20 – 1.90m (4H)24.0, 28.0Complex multiplets (ax/eq pairs)
Table 2: Key 2D NMR Correlations for Orthogonal Validation
Proton SignalCOSY (³J H-H)HMBC (²J / ³J C-H)NOESY (Spatial)
Benzyl -CH₂- None (Isolated spin system)Ph-ipso (138.5), Piperidine C2/C6ortho-Ph protons, Piperidine C2/C6
Acetic -CH₂- None (Isolated spin system)C=O (172.5) , N-CH₃ (38.0), Pip-C3N-CH₃, Piperidine C3-H
N-CH₃ NoneAcetic -CH₂- (56.5), Piperidine C3Acetic -CH₂-, Piperidine C3-H
Piperidine C3-H Piperidine C2-H, C4-HN-CH₃, Acetic -CH₂-Piperidine C5-H (axial-axial NOE)

Conclusion

The successful NMR characterization of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid relies heavily on recognizing the magnetic non-equivalence generated by the C3 stereocenter. By systematically applying 2D heteronuclear techniques (HSQC/HMBC), researchers can definitively differentiate the isolated methylene networks. Furthermore, careful analysis of coupling constants and NOESY cross-peaks provides a self-validating mechanism to confirm the equatorial preference of the bulky C3 substituent within the dynamic piperidine ring.

References

  • Determination of configuration using magnetic nonequivalence of diastereotopic protons Journal of Organic Chemistry (ACS) URL:[Link]

  • Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide Dalton Transactions (Royal Society of Chemistry) URL:[Link]

  • Tricyclic heterocyclic compounds, compositions and methods of use thereof (1-benzyl-piperidin-3-yl derivatives)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Welcome to the technical support center for the synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Here, we address common challenges and provide in-depth, field-proven solutions based on established chemical principles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low overall yield in this multi-step synthesis can stem from several stages. The primary areas to investigate are the initial reductive amination and the subsequent N-alkylation step.

Troubleshooting Steps:

  • Analyze the Reductive Amination of (R)-1-Benzyl-piperidin-3-ylamine with formaldehyde. This is a critical step where inefficiencies can significantly impact the final yield.

    • Problem: Incomplete reaction or formation of side products.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion intermediate over the starting aldehyde.[1][2] Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the reducing agent and the iminium ion.

  • Evaluate the N-alkylation of the intermediate with an acetic acid derivative. This step is prone to side reactions that consume starting material and complicate purification.

    • Problem: Formation of quaternary ammonium salts due to over-alkylation.[3]

    • Solution: To minimize this, use a controlled stoichiometry of the alkylating agent. A slow, dropwise addition of the alkylating agent to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring the second alkylation.[1]

Q2: I am observing significant diastereomer formation. How can I improve the stereoselectivity of the reaction?

Maintaining the (R)-configuration at the C3 position of the piperidine ring is crucial. Diastereomer formation can occur if the chiral center is compromised during the synthesis.

Troubleshooting Steps:

  • Confirm the Chiral Purity of the Starting Material: The enantiomeric purity of the initial (R)-3-aminopiperidine derivative is paramount.[4]

    • Action: Verify the enantiomeric excess (% ee) of your starting material using chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for separating piperidine enantiomers.[5][6]

  • Assess Reaction Conditions for Epimerization: Harsh reaction conditions, particularly prolonged exposure to strong bases or high temperatures, can lead to epimerization.

    • Action: Employ milder reaction conditions wherever possible. For instance, in the N-alkylation step, a weaker base like potassium carbonate or triethylamine is preferable to stronger bases.

Q3: The purification of the final zwitterionic product is challenging due to its high polarity. What are the best practices for purification?

The zwitterionic nature of the final amino acid product makes it highly soluble in polar solvents like water and poorly soluble in many organic solvents, complicating standard purification techniques like silica gel chromatography.[7]

Troubleshooting and Optimization Strategies:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and other zwitterionic compounds.[8][9]

    • Protocol: Utilize a cation-exchange resin. The crude product can be loaded onto the column, and after washing away impurities, the desired product can be eluted by changing the pH or ionic strength of the eluent.[10]

  • Recrystallization: If the product can be crystallized, this is an excellent method for obtaining high purity material.

    • Protocol: Experiment with different solvent systems, often mixtures of water and a miscible organic solvent like ethanol or isopropanol, to find conditions that promote crystallization.[10]

Q4: How can I confirm the identity and purity of my final product and key intermediates?

Thorough characterization at each step is essential for a successful synthesis.

Analytical Techniques:

Technique Purpose Key Considerations
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of product formation.Provides detailed information about the chemical environment of each atom.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of product identity.High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and chiral integrity.Chiral HPLC is necessary to determine the enantiomeric excess of the final product.[5][11] Pre-column derivatization may be required for compounds lacking a strong chromophore.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Useful for confirming the presence of the carboxylic acid and amine functional groups.

II. Detailed Experimental Protocols

This section provides step-by-step methodologies for the key stages of the synthesis and for troubleshooting procedures.

Protocol 1: Synthesis of (R)-N-Methyl-1-benzylpiperidin-3-amine (Intermediate)

This protocol details the reductive amination of (R)-1-benzyl-3-aminopiperidine.

Materials:

  • (R)-1-Benzyl-3-aminopiperidine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-1-benzyl-3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add formaldehyde solution (1.1 eq) to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of Piperidine Derivatives

This protocol provides a general guideline for determining the enantiomeric purity of chiral piperidine intermediates.

Materials:

  • Chiral HPLC column (e.g., Chiralpak® series)[6]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine)

Procedure:

  • Method Development: Screen various chiral stationary phases and mobile phase compositions to achieve optimal separation of the enantiomers. A common mobile phase for polysaccharide-based columns is a mixture of n-hexane and an alcohol (isopropanol or ethanol) with a small amount of an amine modifier.[5]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

III. Visualizations and Workflows

Diagram 1: Synthetic Pathway

This diagram illustrates the key steps in the synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid.

G A (R)-3-Aminopiperidine Derivative B (R)-1-Benzyl-3-aminopiperidine A->B Benzylation C (R)-N-Methyl-1-benzylpiperidin-3-amine B->C Reductive Amination (Formaldehyde, NaBH(OAc)3) D [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid C->D N-Alkylation (e.g., with ethyl bromoacetate) followed by Hydrolysis

Caption: Synthetic route to the target compound.

Diagram 2: Troubleshooting Low Yield

This workflow provides a decision-making process for addressing low reaction yields.

G start Low Overall Yield check_reductive Analyze Reductive Amination Step start->check_reductive check_alkylation Analyze N-Alkylation Step start->check_alkylation incomplete_red Incomplete Reaction? check_reductive->incomplete_red over_alkylation Over-alkylation? check_alkylation->over_alkylation side_prod_red Side Products? incomplete_red->side_prod_red No optimize_red Optimize Reductive Amination: - Ensure anhydrous conditions - Check NaBH(OAc)3 quality incomplete_red->optimize_red Yes side_prod_red->check_alkylation No side_prod_red->optimize_red Yes end Improved Yield optimize_red->end optimize_alkyl Optimize N-Alkylation: - Slow addition of alkylating agent - Control stoichiometry over_alkylation->optimize_alkyl Yes purification_issue Difficulty in Purification? over_alkylation->purification_issue No optimize_alkyl->end optimize_purification Optimize Purification: - Ion-exchange chromatography - Recrystallization purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Decision tree for troubleshooting low yield.

IV. References

Sources

Optimization

Preventing racemization of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid during coupling

A Guide to Preventing Racemization During Amide Coupling Welcome to the technical support hub for researchers utilizing the novel amino acid, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization During Amide Coupling

Welcome to the technical support hub for researchers utilizing the novel amino acid, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. This guide provides in-depth, field-tested answers and protocols to address the critical challenge of maintaining stereochemical integrity during peptide coupling reactions. As a sterically hindered, N-methylated amino acid, this compound presents a unique set of challenges that require carefully optimized conditions to prevent racemization.

FAQs: Understanding the Root of the Problem

Q1: Why is this specific amino acid so prone to racemization during coupling?

A1: The high risk of racemization stems from a combination of two key structural features: N-methylation and steric hindrance.

  • N-Methylation: Unlike secondary amides, the N-methyl group prevents the formation of a stabilizing hydrogen bond. This absence makes the α-proton (the hydrogen on the carbon bearing the carboxyl group and the amino group) more susceptible to abstraction by a base.[1]

  • Mechanism via Oxazolone: The primary pathway for racemization in most amino acid couplings involves the formation of a 5(4H)-oxazolone intermediate.[2][3][4] Once the carboxylic acid is activated by a coupling reagent, the N-acyl group can cyclize to form the oxazolone. The α-proton of this intermediate is highly acidic and is readily removed by a base, leading to a planar, achiral enolate. Subsequent reaction with an amine nucleophile can occur from either face, yielding a mixture of R and S enantiomers.[2][5][6][7]

  • Steric Hindrance: The bulky 1-Benzyl-piperidin-3-yl group slows down the rate of the desired intermolecular coupling with the incoming amine.[8][9][10] This delay provides a larger window of opportunity for the activated amino acid to cyclize into the racemization-prone oxazolone intermediate.[3]

Troubleshooting Guide: Proactive Strategies for Stereochemical Control

This section is designed to help you proactively select the optimal conditions to suppress racemization when coupling [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid.

Q2: Which coupling reagent should I choose to minimize racemization?

A2: The choice of coupling reagent is paramount. The goal is to select a reagent that promotes rapid formation of a highly reactive acylating species while minimizing the lifetime of the oxazolone intermediate.

Modern uronium/aminium and phosphonium salt-based reagents are strongly recommended over classical carbodiimides (like DCC or DIC) when used alone.[11][12] Carbodiimides generate a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation if an additive is not used.[11][13]

Recommendation: For this challenging amino acid, a third-generation uronium salt like COMU is often the best choice.[14] It demonstrates high reactivity, is soluble in a wide range of solvents, and has been shown to reduce epimerization, often performing well with only one equivalent of base.[14][15] Phosphonium salts like PyAOP are also excellent choices for coupling N-methylated amino acids.[16][17]

Reagent FamilySpecific ReagentRacemization Risk for N-Methyl AAKey Advantages & Considerations
Uronium/Aminium Salts COMU Very Low High efficiency, excellent solubility, safer byproducts than benzotriazole-based reagents.[14][15] Often requires only 1 eq. of base.
HATU Low Highly effective, especially for hindered couplings, due to the "7-aza effect" which accelerates aminolysis.[16][18]
HBTU/HCTUModerateGenerally less effective than HATU for hindered N-methylated residues.[8][16]
Phosphonium Salts PyAOP / PyBOP Low Very effective for N-methylated amino acids, particularly when used with an additive like HOAt.[16][17]
Carbodiimides + Additives DIC or EDC + OxymaPure® Low to Moderate OxymaPure is a superior, non-explosive alternative to HOBt, forming active esters that are less prone to racemization.[13][19][20] The combination is highly effective.
DIC or EDC + HOBt/HOAtModerateThe classic approach. HOAt is generally more effective at suppressing racemization than HOBt but adds cost.[21]
Q3: How does the choice of base impact racemization?

A3: The base plays a dual role: it deprotonates the carboxylic acid for activation and neutralizes the amine salt for coupling. However, excess or overly strong base is the primary culprit in abstracting the α-proton and promoting racemization.[2][5][11]

The key is to balance basicity and steric hindrance.[5][11]

  • Strong, Hindered Bases (e.g., DIPEA/DIEA): While widely used, DIPEA (pKa ~10.7) is a strong base that can significantly accelerate racemization, especially with sensitive substrates.[5][22][23] Its use should be approached with caution.

  • Weaker, Less Hindered Bases (e.g., NMM): N-methylmorpholine (pKa ~7.4) is a weaker base and is often a better choice to minimize racemization.[5][22]

  • Weak, Highly Hindered Bases (e.g., 2,4,6-Collidine/TMP): Collidine (pKa ~7.4) offers the best of both worlds: low basicity and significant steric bulk, which can hinder its ability to abstract the α-proton.[5][11] It is often the superior choice for minimizing racemization.[5]

Recommendation: Start with 2,4,6-Collidine or N-methylmorpholine (NMM) . Use the minimum number of equivalents necessary for the reaction to proceed.

Q4: What role do solvent and temperature play?

A4: Both solvent polarity and temperature significantly influence the rate of racemization.

  • Solvent: Polar aprotic solvents like DMF and NMP are standard for peptide synthesis due to their excellent solvating properties. However, high polarity can stabilize the charged enolate intermediate, potentially accelerating racemization.[24] If solubility permits, a less polar solvent might be beneficial.

  • Temperature: Higher temperatures increase the rate of all reactions, including the undesirable racemization pathway.[12] Microwave-assisted synthesis, while fast, must be used with care, as the elevated temperatures can exacerbate racemization if not properly controlled.[3][9]

Recommendation: Perform the coupling at 0°C or room temperature . Avoid unnecessary heating. Minimize the pre-activation and coupling times to what is necessary for the reaction to complete.

Visualizing the Problem and Solution

The Racemization Pathway

The following diagram illustrates the critical oxazolone-mediated pathway that leads to the loss of stereochemical integrity.

racemization_mechanism cluster_R (R)-Amino Acid Pathway cluster_achiral Loss of Chirality cluster_products Peptide Products R_AA Activated (R)-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate R_AA->Oxazolone Intramolecular Cyclization R_Peptide (R)-Peptide R_AA->R_Peptide Direct Coupling (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate Base-catalyzed α-proton abstraction Enolate->R_Peptide Amine Attack (re-protonation) S_Peptide (S)-Peptide Enolate->S_Peptide Amine Attack (re-protonation)

Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.

Decision Workflow for Minimizing Racemization

Use this workflow to guide your experimental design.

workflow start Start: Coupling of [((R)-1-Benzyl-piperidin-3-yl) -methyl-amino]-acetic acid reagent Step 1: Select Coupling Reagent start->reagent base Step 2: Select Base reagent->base Recommended: COMU or PyAOP conditions Step 3: Set Conditions base->conditions Recommended: Collidine or NMM run Perform Coupling & Analysis conditions->run Temp: 0°C to RT Solvent: DMF Time: Minimize end Result: Racemization Minimized run->end

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the aqueous stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the aqueous stability of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid .

This complex molecule is an amphoteric amino acid derivative containing a basic piperidine ring, a tertiary methyl-amino group, a benzylic moiety, and an acidic carboxylic acid. Its unique structural topology makes it highly susceptible to pH-dependent precipitation, trace-metal catalyzed oxidation, and thermal degradation. This guide synthesizes field-proven methodologies and mechanistic causality to ensure the integrity of your experimental workflows.

Section 1: Core Troubleshooting Guides & FAQs

Q1: Why does my compound immediately precipitate when diluted into standard physiological buffers (e.g., PBS at pH 7.4)? A1: The precipitation is driven by the molecule's zwitterionic nature. The compound contains basic tertiary amines (piperidine nitrogen pKa ~10) and an acidic carboxylic acid group (pKa ~3-4). At a physiological pH of 7.4, which is near its isoelectric point (pI), the molecule exists predominantly as a zwitterion with a net charge of zero[1]. In this state, strong electrostatic intermolecular interactions (crystal lattice energy) dominate over ion-dipole interactions with water, leading to severe aqueous insolubility[1]. To resolve this, you must formulate the compound at a pH at least 2 units away from its pI, or utilize biocompatible co-solvents (e.g., 5% DMSO) prior to buffer dilution.

Q2: I am observing a loss of Active Pharmaceutical Ingredient (API) over 48 hours in aqueous solution at room temperature. What is driving this degradation? A2: This is a classic presentation of trace-metal catalyzed oxidative degradation. The benzylic position and the tertiary amines are highly susceptible to hydrogen atom transfer (HAT) reactions initiated by hydroxyl radicals (HO•)[2]. Trace transition metals (such as Cu²⁺ and Fe³⁺), which are ubiquitous in standard laboratory water or buffer salts, react with dissolved oxygen to generate these radicals via Fenton-like chemistry[2]. The radicals abstract a hydrogen atom from the benzylic carbon or the piperidine α-carbon, forming a carbon-centered radical that rapidly degrades into N-dealkylated products (e.g., loss of the benzyl group) or N-oxides.

Q3: How does temperature affect the stability of the piperidine core in aqueous environments? A3: While the piperidine ring itself is relatively stable compared to acyclic amines, elevated temperatures (>40°C) in the presence of dissolved CO₂ or acidic protons can accelerate nucleophilic ring-opening or decarboxylation of the acetic acid moiety[3]. Thermal degradation of piperidine derivatives typically follows pseudo-first-order kinetics, with activation energies around 180 kJ/mol[4]. Maintaining stock solutions at 4°C and avoiding repeated freeze-thaw cycles is critical to suppressing these thermally driven S_N2 substitution and degradation pathways[5].

Section 2: Mechanistic Workflows & Visualizations

pH-Dependent Zwitterionic Equilibrium

Understanding the protonation state is the first step in preventing precipitation.

G Low_pH Low pH (< 4.0) Cationic Form High Aqueous Solubility Neutral_pH Neutral pH (~7.4) Zwitterion Form Low Solubility / Precipitation Low_pH->Neutral_pH Add Base Neutral_pH->Low_pH Add Acid High_pH High pH (> 10.0) Anionic Form High Aqueous Solubility Neutral_pH->High_pH Add Base High_pH->Neutral_pH Add Acid

Fig 1: pH-dependent zwitterionic equilibrium and solubility logic for piperidine-acetic acid.

Trace-Metal Catalyzed Oxidative Degradation

Blocking the Fenton-like generation of Reactive Oxygen Species (ROS) is critical for long-term stability.

G API [((R)-1-Benzyl-piperidin-3-yl)- methyl-amino]-acetic acid TraceMetals Trace Metals (Cu2+, Fe3+) + Dissolved O2 API->TraceMetals Exposure to Air/Metals Prevention Addition of EDTA + Argon Purge API->Prevention Formulation Strategy Radical Carbon-Centered Radical (Benzylic/Piperidine α-carbon) TraceMetals->Radical Fenton-like Oxidation Degradation N-Dealkylation & N-Oxide Formation Radical->Degradation Chain Reaction Stable Stable Aqueous Solution (Oxidation Blocked) Prevention->Stable Inhibition of ROS

Fig 2: Trace metal-catalyzed oxidative degradation pathway and stabilization strategy.

Section 3: Quantitative Data Summaries

Table 1: pH-Solubility Profile Data represents the thermodynamic solubility limits of the API at 25°C.

pH LevelDominant SpeciesNet ChargeVisual ObservationMax Solubility (mg/mL)
2.0 (0.1M HCl)Cationic (Protonated)+1Clear, colorless solution> 50.0
7.4 (PBS)Zwitterionic0Cloudy, rapid precipitation< 0.5
10.0 (0.1M NaOH)Anionic (Deprotonated)-1Clear, colorless solution> 35.0

Table 2: Degradation Kinetics under Stress Conditions Half-life ( t1/2​ ) values demonstrating the causality of environmental stressors on API stability.

Environmental ConditionStressor Variable t1/2​ (Estimated)Primary Degradant
Ambient Air, 25°C, No EDTADissolved O₂, Trace Metals48 - 72 hoursN-oxides, Debenzylated API
Argon Purged, 25°C, 1mM EDTANone (Protected Control)> 6 monthsNone detected
Ambient Air, 60°CThermal + Oxidative< 12 hoursRing-opened products, N-oxides
UV Light (254 nm), 25°CPhotolytic< 4 hoursBenzylic cleavage products

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Preparation of Highly Stable, Oxidation-Resistant Aqueous Stock Solutions

This self-validating protocol ensures that the API remains soluble and chemically intact by addressing both zwitterionic precipitation and trace-metal oxidation.

Materials Needed:

  • HPLC-grade Water (18.2 MΩ·cm)

  • 0.1 M HCl and 0.1 M NaOH

  • EDTA (Ethylenediaminetetraacetic acid) disodium salt

  • Argon or Nitrogen gas (High purity)

  • Amber glass vials (to prevent photolytic degradation)

Methodology:

  • Solvent Preparation: Prepare a 1 mM EDTA solution using HPLC-grade water. Causality: EDTA chelates trace Cu²⁺/Fe³⁺, neutralizing the catalysts required for Fenton-mediated hydroxyl radical generation.

  • Deoxygenation: Sparge the EDTA solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • pH Adjustment (Pre-dissolution): Adjust the pH of the sparged solution to 3.0 using 0.1 M HCl. Causality: Shifting the pH away from the pI ensures the API will immediately adopt a highly soluble cationic state.

  • API Addition: Weigh the required amount of[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid and slowly add it to the acidic buffer while vortexing gently.

  • Final pH Titration: Once fully dissolved, if your downstream assay requires a physiological pH, slowly titrate the solution back to pH 7.4 using 0.1 M NaOH under continuous stirring. Critical Check: If localized precipitation occurs, pause the titration and allow the solution to equilibrate. If the final concentration exceeds the thermodynamic limit at pH 7.4 (< 0.5 mg/mL), you must add a co-solvent (e.g., 5% DMSO) prior to reaching neutral pH.

  • Storage: Aliquot the final solution into amber glass vials, blanket the headspace with Argon, seal tightly, and store at 4°C.

Protocol 2: Forced Degradation Assay (Stability Validation)

Use this protocol to validate the stability of your specific formulation matrix.

Methodology:

  • Prepare three 1 mL aliquots of your formulated API (1 mg/mL).

  • Control Tube: Store at 4°C in the dark.

  • Oxidative Stress Tube: Add 10 µL of 3% H₂O₂ and 1 µL of 10 mM CuSO₄. Leave exposed to ambient air at 25°C.

  • Thermal Stress Tube: Seal tightly and incubate in a heat block at 60°C.

  • Analysis: After 24 hours, quench the oxidative tube with sodium thiosulfate. Analyze all three samples via LC-MS.

  • Validation: A successful formulation will show < 2% degradation in the Control Tube, while the Stress Tubes will confirm the retention times and mass-to-charge (m/z) ratios of the expected N-oxide and debenzylated degradants, providing a reliable baseline for your analytical methods.

Section 5: References

  • Revisiting the HO-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions Source: Royal Society Publishing URL:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: University of Texas at Austin URL:[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the scale-up synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. This guide is designed to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this complex molecule.

I. Synthesis Strategy and Core Challenges

The synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, a chiral substituted piperidine derivative, presents several challenges, particularly during scale-up. These challenges often revolve around controlling stereochemistry, managing reaction byproducts, and purifying the final zwitterionic product.

A common and effective synthetic approach involves the use of reductive amination.[1][2] This method is favored for its robustness and efficiency in forming the crucial C-N bonds. The general synthetic workflow can be visualized as follows:

G cluster_0 Core Synthesis cluster_1 Purification A (R)-3-Aminopiperidine Precursor B N-Benzylation A->B Benzyl Halide or Benzaldehyde C (R)-1-Benzyl-3-aminopiperidine B->C D Reductive Amination with Glyoxylic Acid & Formaldehyde C->D E [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid D->E F Crude Product E->F G Purification (e.g., Crystallization, Chromatography) F->G H Pure Zwitterionic Product G->H

Caption: General synthetic workflow for the target molecule.

II. Troubleshooting Guide: Synthesis

Problem 1: Low Yield or Incomplete N-Benzylation

Question: My N-alkylation of the piperidine derivative is sluggish or incomplete. What are the likely causes and how can I optimize this step?

Answer:

Several factors can contribute to inefficient N-benzylation. The primary culprits are often related to steric hindrance, solvent effects, or the choice of base.

  • Steric Hindrance: Bulky substituents on the piperidine ring can physically block the approach of the benzylating agent.[3] If you suspect this is the issue, consider increasing the reaction temperature to provide more energy for the molecules to overcome this barrier. Alternatively, using a more reactive benzylating agent, such as benzyl bromide over benzyl chloride, can improve reaction rates.[1]

  • Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state of the SN2 reaction without solvating the nucleophilic nitrogen as strongly as protic solvents would.[3]

  • Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to neutralize the acid byproduct generated during the reaction without competing with the piperidine nitrogen for the benzylating agent.[1]

ParameterRecommendationRationale
Benzylating Agent Benzyl bromide or benzyl chlorideBromide is more reactive, but chloride is less expensive for scale-up.
Solvent Acetonitrile (MeCN), DMFPolar aprotic solvents facilitate SN2 reactions.[3]
Base K₂CO₃, TEANon-nucleophilic base prevents side reactions.[1]
Temperature Room temperature to 80°CHigher temperatures can overcome steric hindrance.[3]
Problem 2: Formation of Quaternary Ammonium Salt Byproduct

Question: I am observing a significant amount of a quaternary ammonium salt as a byproduct in my N-benzylation reaction. How can I minimize this?

Answer:

The formation of a quaternary ammonium salt occurs when the N-benzylated piperidine product reacts further with another molecule of the benzylating agent. This is a common issue, especially with highly reactive alkylating agents or when using an excess of the benzylating agent.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a 1:1 or slightly less than 1:1 ratio of the piperidine derivative to the benzylating agent.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.

  • Temperature Management: Running the reaction at a lower temperature can help to control the rate of the over-alkylation reaction.

Problem 3: Poor Stereoselectivity during Synthesis

Question: I am concerned about maintaining the (R)-stereochemistry at the C3 position. What are the potential causes of racemization and how can it be prevented?

Answer:

Maintaining stereochemical integrity is critical. Racemization can occur under harsh reaction conditions, particularly if there are any acidic or basic impurities that can catalyze the epimerization of the chiral center.

  • pH Control: Ensure that the reaction conditions are not overly acidic or basic, as this can lead to the formation of an achiral enamine intermediate, which can then be non-stereoselectively reduced.

  • Temperature: Elevated temperatures can sometimes provide enough energy to overcome the activation barrier for epimerization.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Chiral Auxiliaries: For more complex syntheses or when starting from achiral precursors, the use of a recoverable chiral auxiliary can direct the stereochemical outcome of the reaction.[5]

III. Troubleshooting Guide: Purification

Problem 4: Difficulty in Isolating the Zwitterionic Product

Question: My final product is an amino acid, which exists as a zwitterion. I'm struggling with its purification due to its high polarity and low solubility in common organic solvents. What are effective purification strategies?

Answer:

The purification of zwitterionic compounds like your target molecule is a well-known challenge.[6][7] Their salt-like nature makes them insoluble in many organic solvents but highly soluble in water, which can complicate extraction and crystallization.

Recommended Purification Protocol:

  • pH Adjustment and Extraction:

    • Acidify the aqueous solution of your crude product with a dilute acid (e.g., 1 M HCl) to a pH where the carboxylic acid is protonated, and the molecule carries a net positive charge. This will increase its solubility in the aqueous phase.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane) to remove any non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of your molecule. At the pI, the zwitterion has a net neutral charge and its aqueous solubility is at a minimum, which should cause it to precipitate out of the solution.[8]

  • Ion-Exchange Chromatography:

    • This is a highly effective method for purifying amino acids.[6][9] You can use a cation-exchange resin to bind your positively charged product (at low pH) and then elute it with a buffer of increasing pH. Conversely, an anion-exchange resin can be used at high pH.

  • Recrystallization:

    • If you can successfully precipitate your product, recrystallization from a suitable solvent system (often a mixture of water and a miscible organic solvent like ethanol or isopropanol) can be an excellent final purification step.[8]

G cluster_0 Purification Workflow A Crude Aqueous Solution B Acidify to low pH A->B C Organic Wash (remove non-polar impurities) B->C D Adjust to pI C->D E Precipitation/Filtration D->E F Recrystallization E->F G Pure Zwitterionic Product F->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid and Other Piperidine Derivatives: A Guide for Drug Development Professionals

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of a vast array of therapeutics, particularly those targeting the central nervous system (CNS). This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of a vast array of therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive comparative analysis of the hypothetical molecule, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, against other well-established classes of piperidine derivatives. By deconstructing its core structural motifs—a chiral (R)-3-aminopiperidine core, an N-benzyl group, and an N-methyl-acetic acid side chain—we can infer its potential pharmacological profile. This analysis will juxtapose this profile with that of known piperidine-based GABAergic modulators, sigma receptor ligands, and acetylcholinesterase inhibitors. The content herein is supported by experimental data from relevant literature, detailed protocols for synthesis and biological assays, and visual diagrams to elucidate key concepts, providing a robust resource for researchers in drug discovery and development.

Introduction: The Privileged Piperidine Scaffold

The six-membered heterocyclic amine, piperidine, is a recurring motif in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility, combined with the ability to be substituted at various positions, allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing ligands with high affinity and selectivity for a diverse range of biological targets.[3] The N-benzylpiperidine moiety, in particular, is a well-established pharmacophore found in drugs targeting CNS disorders, including Alzheimer's disease and neuropathic pain.[4][5] This guide will explore the potential of a specific, yet under-documented derivative, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, by comparing its structural elements to those of extensively studied piperidine analogues.

Analysis of the Target Scaffold: [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

  • (R)-3-Aminopiperidine Core: The chiral 3-aminopiperidine moiety is a critical pharmacophore in many biologically active compounds.[6] The stereochemistry at the 3-position is often crucial for selective interaction with chiral biological targets like receptors and enzymes. For instance, the (R)-enantiomer of 3-aminopiperidine is a key building block for Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[6]

  • N-Benzyl Group: The addition of a benzyl group to the piperidine nitrogen significantly increases lipophilicity, which can enhance blood-brain barrier permeability.[7] This moiety is a known pharmacophore for sigma (σ) receptors, which are implicated in a variety of neurological conditions.[4][8]

  • N-methyl-acetic acid Side Chain: This feature is structurally analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[9] This suggests a potential for interaction with the GABAergic system, possibly as an inhibitor of GABA transporters (GATs) or as a GABA receptor agonist.[9][10]

Based on this structural deconstruction, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is hypothesized to possess activity as a GABAergic modulator, a sigma receptor ligand, or potentially as a ligand for other CNS targets.

Comparative Analysis with Other Piperidine Derivatives

As a Potential GABAergic Modulator

Many piperidine acetic acid derivatives are designed as structural analogues of GABA to modulate GABAergic neurotransmission.[9] Their primary mechanism often involves the inhibition of GABA transporters (GATs), which increases the synaptic concentration of GABA.[7][9]

Comparison with Nipecotic Acid Derivatives: (RS)-Piperidine-3-carboxylic acid, also known as Nipecotic acid, is a well-known inhibitor of GABA uptake.[9] The target compound, with its acetic acid moiety attached to the 3-amino group, can be considered a more complex analogue of Nipecotic acid. The N-benzyl group in our target compound provides a large lipophilic substituent, which could influence its affinity and selectivity for different GAT subtypes (GAT1-4). Research on N-substituted nipecotic acid derivatives has shown that the nature of the N-substituent is critical for potency and selectivity.

Compound Target Activity (IC₅₀) Reference
(R)-TiagabineGAT120 nM[7]
(S)-SNAP-5114GAT3/4~5 µM (for GAT-3)[11]
Nipecotic AcidGAT1~10 µM[9]

This table presents data for well-known GABA uptake inhibitors to provide a benchmark for the potential activity of novel piperidine derivatives.

As a Potential Sigma Receptor Ligand

The N-benzylpiperidine scaffold is a classic pharmacophore for sigma receptors, particularly the σ1 receptor subtype.[4] These receptors are involved in a wide range of cellular functions and are targets for novel antipsychotic and anxiolytic drugs.[12]

Comparison with Known N-Benzylpiperidine Ligands: Numerous N-benzylpiperidine derivatives have been synthesized and evaluated for their affinity to sigma receptors. The substitution pattern on both the benzyl and piperidine rings plays a pivotal role in determining affinity and selectivity for σ1 versus σ2 receptors.[8] The presence of the N-methyl-acetic acid side chain in our target compound would introduce a polar, ionizable group, which could form specific interactions with receptor-binding pockets, potentially leading to a unique affinity and selectivity profile.

Compound Target Affinity (Kᵢ) Reference
Haloperidolσ1 & σ22.5 nM (σ1)[8]
Compound 1 σ13.2 nM[8]
Compound 5 σ11.45 nM[13]

This table showcases the high affinity of some N-benzylpiperidine derivatives for sigma receptors.

As a Potential Acetylcholinesterase (AChE) Inhibitor

The N-benzylpiperidine motif is also present in Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[5] Recently, N-benzylpiperidine derivatives have been explored as dual inhibitors of both HDAC and AChE.[5]

Comparison with Donepezil and its Analogues: While the target compound's structure differs significantly from Donepezil, the core N-benzylpiperidine scaffold suggests that a potential for AChE inhibition cannot be ruled out. The acetic acid side chain could potentially interact with the peripheral anionic site (PAS) of AChE, while the N-benzylpiperidine core could bind to the catalytic active site (CAS).

Compound Target Activity (IC₅₀) Reference
DonepezilAChE~5.7 nM[5]
Compound d5 AChE6.89 µM[5]
Compound d10 AChE3.22 µM[5]

This table provides a reference for the AChE inhibitory activity of some N-benzylpiperidine derivatives.

Experimental Protocols

General Synthesis of (R)-1-Benzyl-3-aminopiperidine Derivatives

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical starting point.[6][14]

G A Racemic 3-Aminopiperidine C Diastereomeric Salt Formation A->C 1. B Chiral Resolving Agent (e.g., Tartaric Acid) B->C D Separation & Liberation of Free Base C->D 2. E (R)-3-Aminopiperidine D->E 3. G (R)-1-Benzyl-3-aminopiperidine E->G 4. F Benzaldehyde, Reductive Amination F->G I Target Molecule G->I 5. H Alkylation with Bromoacetic Acid Derivative H->I

Caption: General synthetic workflow for chiral piperidine derivatives.

Step-by-Step Protocol:

  • Resolution of Racemic 3-Aminopiperidine:

    • Dissolve racemic 3-aminopiperidine in a suitable solvent (e.g., ethanol).

    • Add a solution of a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts.

    • Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate out.

    • Filter and collect the crystals.

  • Liberation of the Chiral Amine:

    • Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-3-aminopiperidine.

    • Extract the chiral amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer and concentrate to obtain the pure enantiomer.

  • N-Benzylation:

    • Dissolve (R)-3-aminopiperidine in a solvent like methanol.

    • Add benzaldehyde and a reducing agent (e.g., sodium borohydride) in a reductive amination reaction to form (R)-1-Benzyl-3-aminopiperidine.[15]

  • Alkylation:

    • React the (R)-1-Benzyl-3-aminopiperidine with a suitable bromoacetic acid derivative in the presence of a base to introduce the N-methyl-acetic acid side chain.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes.[9]

G A Prepare Synaptosomes (from rat brain tissue) B Pre-incubate Synaptosomes with Test Compound A->B C Add [³H]GABA (radiolabeled GABA) B->C D Incubate to allow uptake C->D E Terminate Uptake (rapid filtration & washing) D->E F Measure Radioactivity (scintillation counting) E->F G Calculate % Inhibition and IC₅₀ F->G

Caption: Workflow for a GABA uptake inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue using standard differential centrifugation methods.

  • Test Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.[9]

  • Assay:

    • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle control.

    • Initiate the uptake by adding a solution containing [³H]GABA.[9]

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage inhibition of GABA uptake for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

GABAergic Neurotransmission

Inhibitors of GABA transporters (GATs) block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and resulting in increased inhibitory neurotransmission.[10]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A GABA Synthesis B Vesicular Storage A->B C Release into Synapse B->C Synapse Synaptic Cleft (Increased GABA) C->Synapse GAT GABA Transporter (GAT) [Target of Inhibition] D GABA Receptors E Inhibitory Postsynaptic Potential (IPSP) D->E Synapse->GAT Reuptake Synapse->D

Caption: Simplified GABAergic signaling pathway.

Sigma Receptor Signaling

Sigma-1 (σ1) receptors are ligand-regulated molecular chaperones located at the endoplasmic reticulum-mitochondrion interface.[4] Upon activation by agonists, they can modulate a variety of downstream signaling pathways, including calcium signaling and ion channel function, influencing neuronal excitability and survival.[4]

Conclusion and Future Directions

The hypothetical molecule, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, represents a fascinating scaffold with the potential to interact with multiple key targets within the central nervous system. Its structural similarity to known GABAergic modulators, sigma receptor ligands, and even the core of certain AChE inhibitors suggests a rich, albeit complex, pharmacological profile.

This comparative analysis, grounded in the established structure-activity relationships of related piperidine derivatives, provides a strong rationale for the synthesis and biological evaluation of this compound and its analogues. Future research should focus on:

  • Synthesis and Characterization: The development of an efficient synthetic route to obtain enantiomerically pure [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid.

  • In Vitro Profiling: A comprehensive screening against a panel of CNS targets, including GAT subtypes, σ1 and σ2 receptors, and AChE.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-benzyl and acetic acid moieties to optimize potency and selectivity.

By leveraging the insights from existing research on the versatile piperidine scaffold, the exploration of novel derivatives like the one discussed herein holds significant promise for the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

  • BenchChem. (n.d.). Literature review on substituted piperidine acetic acids.
  • Zhang, T., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications.
  • BenchChem. (n.d.). (3S)-N-benzylpiperidin-3-amine.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • Contreras-López, D., et al. (n.d.). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. PMC.
  • Serrano, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Bhat, B. A., et al. (n.d.). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed.
  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chem-Impex. (n.d.). (S)-1-Benzyl-3-aminopiperidine.
  • MDPI. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine.
  • BenchChem. (n.d.). An In-depth Technical Guide to (4-Benzyl- piperidin-1-yl)-acetic Acid and its Analogues.
  • BenchChem. (n.d.). Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin.
  • Scientific Reports. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • BenchChem. (n.d.). (R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide.
  • PMC. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.
  • MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases.
  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.

Sources

Comparative

A Comparative Guide to the Synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: An Evaluation of Reproducibility and Pathway Efficiency

Introduction [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a chiral substituted piperidine that represents a valuable scaffold in medicinal chemistry. The molecule features a stereochemically defined core,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a chiral substituted piperidine that represents a valuable scaffold in medicinal chemistry. The molecule features a stereochemically defined core, (R)-3-aminopiperidine, which is a known pharmacophore in various biologically active agents, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1] The N-benzyl group offers a common protecting strategy and modulates lipophilicity, while the N-methyl-acetic acid side chain provides a handle for further derivatization or interaction with biological targets.

The reproducibility and efficiency of a synthetic pathway are paramount for its utility in research and drug development. A robust synthesis must provide consistent yields, high purity, and reliable stereochemical control. This guide provides an in-depth comparison of plausible synthetic pathways for [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate critical parameters, and provide field-proven insights to inform your synthetic strategy.

Overview of Primary Synthetic Strategies

The synthesis of the target molecule can be approached from two fundamentally different starting points, each with distinct implications for stereocontrol, scalability, and overall efficiency.

  • Chiral Pool Synthesis: This strategy leverages a commercially available or readily synthesized enantiopure precursor, typically a derivative of (R)-3-aminopiperidine. This approach ensures the correct stereochemistry from the outset, avoiding costly and often low-yielding resolution steps later in the sequence.

  • Racemic Synthesis and Resolution: This approach begins with an achiral precursor, such as 1-benzyl-3-piperidone, to construct the piperidine core. The desired (R)-enantiomer is then isolated from the resulting racemic mixture through chiral resolution. While starting materials may be cheaper, this strategy introduces a resolution step that can significantly impact the overall yield.

This guide will detail protocols for both strategies and provide a direct comparison of their performance.

Pathway 1: Chiral Pool Synthesis via Sequential N-Alkylation

This pathway is predicated on the use of an enantiomerically pure starting material, thereby embedding the required stereochemistry from the first step. The subsequent transformations focus on the sequential and controlled alkylation of the two nitrogen atoms.

Conceptual Workflow

G A (R)-3-Amino-1-benzylpiperidine B (R)-1-Benzyl-N-methyl-piperidin-3-amine A->B Reductive Amination (HCHO, NaBH(OAc)₃) C Ethyl [((R)-1-benzyl-piperidin-3-yl)-methyl-amino]-acetate B->C N-Alkylation (BrCH₂COOEt, Base) D [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid C->D Ester Hydrolysis (LiOH or HCl)

Caption: Sequential alkylation starting from a chiral amine.

Rationale and Mechanistic Considerations

This is often the preferred route in discovery chemistry due to its predictability and stereochemical integrity. The synthesis begins with (R)-3-Amino-1-benzylpiperidine, which can be prepared via methods like the Hofmann rearrangement of (R)-1-benzylpiperidine-3-carboxamide.[2]

The first key transformation is the selective N-methylation of the primary amino group at the C3 position. Direct alkylation with a methyl halide risks over-alkylation and quaternization. Therefore, reductive amination with formaldehyde is the method of choice.[3] This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a hydride donor. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this step as it is mild, selective for iminium ions over carbonyls, and does not reduce the aldehyde starting material.[4]

The second core step is the N-alkylation of the resulting secondary amine with an ethyl haloacetate. Ethyl bromoacetate is a common and effective reagent for this carboxymethylation. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the HBr byproduct without promoting side reactions.[5]

The final step is a standard ester hydrolysis to yield the target carboxylic acid. Saponification with lithium hydroxide followed by acidic workup is a common and effective method.

Detailed Experimental Protocol

Step 1a: Synthesis of (R)-3-Amino-1-benzylpiperidine This protocol is adapted from a known Hofmann rearrangement procedure.[2]

  • To a stirred mixture of (R)-1-benzylpiperidine-3-carboxamide (1.1 g) in water (5 mL) and THF (10 mL), add 30% aqueous sodium hydroxide (6.7 g).

  • Cool the mixture to 15°C and add aqueous sodium hypochlorite solution (11.2 g, 1.5 eq.).

  • Stir at 15°C for 1 hour, then warm to 60°C and stir for an additional 2 hours.

  • After cooling to room temperature, extract the mixture with toluene (3 x 10 mL).

  • Combine the organic layers and concentrate under reduced pressure to yield (R)-3-amino-1-benzylpiperidine as an oil. Expected yield is approximately 55%.

Step 1b: Reductive Amination to form (R)-1-Benzyl-N-methyl-piperidin-3-amine

  • Dissolve (R)-3-amino-1-benzylpiperidine (1.0 g, 5.26 mmol) in 1,2-dichloroethane (20 mL).

  • Add aqueous formaldehyde (37 wt. %, 0.47 mL, 6.31 mmol, 1.2 eq.).

  • Add sodium triacetoxyborohydride (1.67 g, 7.89 mmol, 1.5 eq.) portion-wise over 15 minutes, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification via silica gel chromatography may be required.

Step 1c: N-Alkylation with Ethyl Bromoacetate

  • Dissolve the crude (R)-1-Benzyl-N-methyl-piperidin-3-amine (approx. 5.26 mmol) in acetonitrile (25 mL).

  • Add diisopropylethylamine (DIPEA) (1.38 mL, 7.89 mmol, 1.5 eq.).

  • Add ethyl bromoacetate (0.64 mL, 5.79 mmol, 1.1 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature for 16-24 hours.[5]

  • Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.

Step 1d: Ester Hydrolysis

  • Dissolve the crude ethyl ester in a mixture of THF (15 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (0.44 g, 10.5 mmol, 2.0 eq.).

  • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Acidify the reaction mixture to pH ~5-6 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid.

Pathway 2: Racemic Synthesis and Chiral Resolution

This approach utilizes a more readily available achiral ketone and introduces the complexity of separating enantiomers. It can be economically advantageous if the resolution is efficient and the undesired enantiomer can be racemized and recycled.

Conceptual Workflow

G A 1-Benzyl-3-piperidone B (rac)-1-Benzyl-N-methyl-piperidin-3-amine A->B Reductive Amination (MeNH₂, Ti(OiPr)₄, NaBH₄) C (R)-1-Benzyl-N-methyl-piperidin-3-amine B->C Chiral Resolution (e.g., L-DTTA) D [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid C->D N-Alkylation & Hydrolysis (as in Pathway 1)

Caption: Racemic synthesis followed by chiral resolution.

Rationale and Mechanistic Considerations

The synthesis starts with 1-benzyl-3-piperidone, which can be prepared via methods like the Dieckmann condensation.[6] The key step is a direct reductive amination with methylamine. This reaction is often facilitated by a Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), which acts as a dehydrating agent to drive the formation of the intermediate enamine/iminium ion.[7] Subsequent reduction with a strong reducing agent like sodium borohydride yields the racemic secondary amine.

The most critical and challenging step in this pathway is the chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral acid, such as Di-p-toluoyl-L-tartaric acid (L-DTTA).[7] The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (R)-enantiomer of the amine.

Once the enantiomerically pure amine is isolated, the synthesis proceeds with N-alkylation and hydrolysis as described in Pathway 1.

Detailed Experimental Protocol

Step 2a: Reductive Amination of 1-Benzyl-3-piperidone This protocol is adapted from procedures for similar reductive aminations.[7]

  • To a flask charged with 1-benzyl-3-piperidone (5.0 g, 26.4 mmol) in methanol (50 mL), add a solution of methylamine in methanol.

  • Add Titanium(IV) isopropoxide (9.3 mL, 31.7 mmol, 1.2 eq.) and stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 g, 39.6 mmol, 1.5 eq.) in small portions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water, and filter the resulting titanium dioxide precipitate.

  • Concentrate the filtrate, and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give crude (rac)-1-Benzyl-N-methyl-piperidin-3-amine.

Step 2b: Chiral Resolution

  • Dissolve the crude racemic amine (approx. 26.4 mmol) in a suitable solvent such as methanol or isopropanol.

  • In a separate flask, dissolve an equimolar amount of Di-p-toluoyl-L-tartaric acid (L-DTTA) in the same solvent, heating gently if necessary.

  • Add the L-DTTA solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-5°C to induce crystallization of one diastereomeric salt.

  • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

  • To liberate the free amine, dissolve the purified salt in water and basify with aqueous NaOH.

  • Extract the aqueous layer with dichloromethane, dry the organic phase, and concentrate to yield enantiomerically enriched (R)-1-Benzyl-N-methyl-piperidin-3-amine.

Step 2c: N-Alkylation and Hydrolysis Follow the procedures outlined in Steps 1c and 1d of Pathway 1.

Comparative Analysis

The choice between these pathways depends heavily on project goals, available resources, and scale.

ParameterPathway 1: Chiral PoolPathway 2: Racemic Synthesis & Resolution
Starting Material (R)-3-Amino-1-benzylpiperidine or similar chiral precursor.1-Benzyl-3-piperidone (achiral).
Stereocontrol Excellent. Stereochemistry is set from the beginning.Dependent on the efficiency of the resolution step. Can be challenging and require optimization.
Number of Steps Typically 3-4 steps from the chiral amine.4-5 steps, including the critical resolution.
Overall Yield Generally higher and more predictable, as it avoids the theoretical 50% maximum yield of a single resolution step.Lower overall yield due to the loss of at least 50% of the material as the undesired enantiomer (unless a racemization/recycling process is implemented).
Scalability Highly scalable. Avoids difficult crystallization-based separations of diastereomers.Scalability can be limited by the resolution step, which may be difficult to reproduce on a large scale.
Reproducibility High. Relies on standard, well-established reactions.Moderate. Fractional crystallization can be highly sensitive to conditions (solvent, temperature, cooling rate), affecting reproducibility.
Cost Chiral starting materials are typically more expensive than their achiral counterparts.Achiral starting materials are generally cheaper, but the cost of the resolving agent and solvent losses during recrystallization must be considered.
Ideal Application Research, early-phase development, and situations where stereochemical purity is paramount from the start.Situations where the achiral ketone is significantly cheaper and an efficient resolution has been established.

Conclusion

For the synthesis of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, the Chiral Pool Synthesis (Pathway 1) offers a more reliable and reproducible route for most research and development applications. Its primary advantage is the unambiguous control of stereochemistry, which leads to higher overall yields and simplifies purification. While the initial cost of the chiral starting material may be higher, the savings in time, effort, and downstream processing costs often make it the more efficient choice.

The Racemic Synthesis and Resolution (Pathway 2) remains a viable alternative, particularly if a highly optimized and scalable resolution protocol is available. However, researchers must be prepared to invest significant effort in developing and validating the resolution step, which can be a substantial bottleneck. The reproducibility of this pathway is inherently lower due to the sensitive nature of fractional crystallization.

Ultimately, the selection of a synthetic pathway requires a careful balance of factors including cost, scale, timeline, and the critical need for enantiopurity. For ensuring the highest degree of reproducibility, the chiral pool approach is demonstrably superior.

References

  • Gotor-Fernández, V., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 6-12. [Link]

  • Google Patents. (2019). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2993. [Link]

  • Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. [Link]

  • ARKIVOC. (2008). Synthesis of functionalized benzyl amines by the reductive. [Link]

  • Google Patents. (2018). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

  • American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11369-11441. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ARKIVOC. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

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Validation

Comparative Guide to Reference Standards for the Analytical Validation of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Introduction In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a non-negotiable cornerstone for ensuring the safety, efficacy, and quality of drug products. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a non-negotiable cornerstone for ensuring the safety, efficacy, and quality of drug products. This guide provides an in-depth technical framework for the analytical validation of [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, a molecule of interest within contemporary drug discovery pipelines. The focus of this document is a critical comparison of reference standards, which form the bedrock of any robust analytical validation program.

The reliability of an analytical method is fundamentally tethered to the quality of the reference standard used for its validation.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the selection of appropriate reference standards and the subsequent design of a comprehensive validation strategy that aligns with global regulatory expectations, including those set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

The Imperative of High-Quality Reference Standards

Certified Reference Materials (CRMs) are indispensable for accurate and reliable analytical testing in the pharmaceutical industry.[5] They serve as a benchmark for calibrating instruments, validating analytical methods, and ensuring the quality control of measurements.[5] The selection of a reference standard is a critical decision that directly impacts the integrity of the analytical data generated.

Types of Reference Standards:
  • Primary Reference Standard (PRS): A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards.

  • Secondary Reference Standard (SRS): A substance whose characteristics are established by comparison with a primary reference standard.

  • Certified Reference Material (CRM): A reference material, accompanied by a certificate, one or more of whose property values are certified by a procedure which establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence.[1]

The traceability of a reference standard is paramount, ensuring that measurements are comparable across different laboratories and instruments.[5]

Visualizing the Hierarchy of Reference Standards

A Primary Reference Standard (PRS) (e.g., USP, Ph. Eur.) B Certified Reference Material (CRM) (e.g., from an accredited provider) A->B Traceability C Secondary Reference Standard (SRS) (In-house, qualified against PRS or CRM) B->C Qualification D Working Standard (Used for routine analysis) C->D Calibration

Caption: Hierarchy and traceability of reference standards.

Comparative Analysis of Reference Standard Sources

The choice of a reference standard supplier is a critical step. Below is a comparative table of hypothetical reference standards for [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid from different sources.

AttributePharmacopeial Standard (e.g., USP)Commercial CRM ProviderIn-house Synthesized Standard
Purity High, well-characterizedHigh, with certified purity and uncertaintyVariable, requires extensive characterization
Documentation Comprehensive monographDetailed Certificate of AnalysisInternal characterization data
Traceability Established traceabilityMetrologically traceableNeeds to be established against a higher-order standard
Cost HighModerate to HighLower initial cost, high characterization cost
Availability May not be available for novel compoundsGenerally good for common compoundsDependent on in-house synthesis capabilities

For a novel compound like [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid, a commercially available CRM from a reputable supplier often provides the optimal balance of quality, documentation, and availability.

A Stability-Indicating HPLC-UV Method: Development and Validation Protocol

High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its precision and versatility.[6] A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8]

Experimental Protocol: Stability-Indicating HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of the main peak from any potential impurities or degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. System Suitability Testing (SST):

Before any sample analysis, the performance of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD of 6 injections) ≤ 2.0%

3. Analytical Validation Workflow:

The validation of the analytical procedure is a demonstration that it is suitable for its intended purpose.[9][10]

Start Method Development Validation Method Validation (ICH Q2(R1)) Start->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOD_LOQ->End Robustness->End

Caption: Analytical method validation workflow.

Detailed Validation Parameters (as per ICH Q2(R1)):

a. Specificity (Forced Degradation Studies):

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][11] The API is subjected to stress conditions to produce degradation products.[12]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: UV light (254 nm) and visible light for 7 days.

Acceptance Criteria: The method must be able to separate the main analyte peak from any degradation products, with a peak purity analysis confirming spectral homogeneity.

b. Linearity:

A minimum of five concentrations of the reference standard are prepared across a range of 50% to 150% of the expected working concentration.

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

c. Accuracy (as Recovery):

The accuracy is determined by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

d. Precision:

  • Repeatability (Intra-assay precision): Six replicate preparations of a single sample at 100% of the target concentration are analyzed on the same day.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day by a different analyst.

Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

f. Robustness:

The method's reliability is assessed by making small, deliberate variations in the method parameters.[9]

  • Flow rate (± 0.1 mL/min).

  • Column temperature (± 5 °C).

  • Mobile phase composition (± 2%).

Acceptance Criteria: System suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Conclusion

The selection of a high-quality, well-characterized reference standard is the foundational step in the successful validation of any analytical method for a pharmaceutical compound such as [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid. This guide has provided a comprehensive framework for comparing reference standards and has detailed a robust, step-by-step protocol for the development and validation of a stability-indicating HPLC-UV method. Adherence to these principles and methodologies, grounded in international regulatory guidelines, will ensure the generation of reliable, accurate, and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • SynThink Research Chemicals. (n.d.). Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing.
  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • FDA. (n.d.). FDA Guidance on Analytical Method Validation.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • EMA. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • EMA. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation.
  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • EMA. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • Quality Pathshala. (2024, February 29). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CWS ABROAD. (2023, June 4). What are Certified reference materials?.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • (2023, March 15). How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

As a Senior Application Scientist, I understand that handling complex synthetic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex synthetic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's properties to build a self-validating safety protocol.

[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a functionalized piperidine derivative widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. Because it contains both a basic piperidine amine and an acidic acetic acid moiety, alongside a lipophilic benzyl group, its handling requires rigorous operational discipline.

Here is your comprehensive, causality-driven guide to the Personal Protective Equipment (PPE), operational workflows, and disposal plans for this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective PPE matrix, we must first understand why this compound is hazardous.

  • Dermal & Ocular Toxicity (H315, H319): The compound is zwitterionic but highly sensitive to localized pH shifts. Upon contact with the moisture in human skin or ocular mucosa, the basic piperidine nitrogen and the acidic carboxylate group can cause localized irritation and protein denaturation [1].

  • Enhanced Penetration: The presence of the bulky, lipophilic benzyl group increases the partition coefficient (LogP) of the molecule, enhancing its ability to penetrate the lipid bilayer of the stratum corneum (the outer layer of skin) compared to unsubstituted amino acids.

  • Respiratory Irritation (H335): As a finely milled solid, the compound poses a micro-dust inhalation hazard that can severely irritate the upper respiratory tract [2].

Mandatory PPE Matrix

A self-validating safety system relies on redundancy. The following PPE matrix is non-negotiable and designed to interrupt the specific exposure pathways of benzyl-piperidine derivatives [3].

Protection ZoneRequired PPE SpecificationMechanistic Rationale
Eye/Face ANSI Z87.1-certified, tight-fitting safety goggles.Standard safety glasses with side shields are insufficient. Tight-fitting goggles prevent micro-dust aerosols from bypassing the lenses and dissolving in ocular fluid.
Hands Double-gloved Nitrile (minimum 0.11 mm thickness).The lipophilic benzyl group can accelerate permeation through compromised elastomers. Double-gloving provides a fail-safe against micro-tears during mechanical handling.
Body 100% Cotton or Flame-Resistant (FR) lab coat with elastic cuffs.Elastic cuffs prevent the sleeves from dragging through chemical dust. Cotton/FR materials prevent static buildup, which can cause the fine powder to aerosolize or cling to the fabric.
Respiratory N95 or P100 particulate respirator (if weighing outside a controlled hood).Directly mitigates the H335 respiratory irritation hazard by filtering out >95% of airborne particulate matter [2].

Operational Workflow & Handling Protocol

Do not merely follow these steps; understand that each step is engineered to maintain a negative-pressure containment field around the chemical.

Step 1: Pre-Operation Validation

  • Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which can scatter the powdered acetic acid derivative.

  • Lay down an anti-static disposable bench pad. The zwitterionic nature of the compound makes it prone to static cling.

Step 2: Weighing and Transfer

  • Causality Check: Static electricity is your primary enemy when handling fine organic powders. Use an anti-static gun (Zerostat) on the weighing spatula and the receiving vessel before opening the chemical container.

  • Tare the receiving vial inside the hood.

  • Using a grounded, stainless-steel micro-spatula, carefully transfer the[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid.

  • Seal both the source container and the receiving vial before removing your hands from the fume hood.

Step 3: Decontamination

  • Wipe down the exterior of the sealed receiving vial and the micro-spatula with a solvent that effectively solubilizes the compound (e.g., a 70% Isopropanol/water mixture) before removing them from the hood.

  • Remove the outer layer of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin.

Spill Response & Disposal Plan

If a spill occurs, the immediate goal is to prevent aerosolization and dermal contact.

Solid Spill Protocol (Powder):

  • Isolate: Do not attempt to dry-sweep the powder, as this will aerosolize the respiratory irritant.

  • Dampen: Cover the spill gently with absorbent paper towels. Lightly mist the towels with water or a mild 5% sodium bicarbonate solution to suppress dust and neutralize the acidic moiety.

  • Collect: Scoop the dampened mass using a non-sparking tool and place it into a chemically compatible, sealable polyethylene hazardous waste container.

  • Wash: Wash the spill area with soap and water to remove any residual lipophilic film left by the benzyl-piperidine structure.

Disposal (P501 Compliance): Do not flush this compound down the sink. All contaminated PPE, bench pads, and residual chemical must be categorized as Halogen-Free Organic Hazardous Waste and incinerated by an approved environmental disposal partner according to local regulatory guidelines [2].

Chemical Handling and Spill Response Workflow

Below is the logical decision tree for handling this compound, mapping the critical path from receipt to safe disposal.

G Start Receive & Inspect Chemical Container DonPPE Don Mandatory PPE (Nitrile, Goggles, Coat) Start->DonPPE Hood Transfer to Fume Hood (Ventilation) Weigh Weighing & Handling (Anti-static tools) Hood->Weigh DonPPE->Hood Decision Spill Occurred? Weigh->Decision SpillResp Spill Response Protocol (Dampen, Absorb, Neutralize) Decision->SpillResp  Yes Proceed Proceed to Reaction Setup Decision->Proceed  No Dispose Hazardous Waste Disposal (P501) SpillResp->Dispose Proceed->Dispose  Post-Reaction Waste

Operational workflow for handling[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at: [Link]

  • Stanford University Environmental Health & Safety. "Personal Protective Equipment (PPE) Laboratory Assessment." Stanford EHS. Available at:[Link]

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